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  • Product: 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
  • CAS: 1803571-33-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to CAS 1803571-33-6: Physicochemical Properties and Analytical Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide serves as a comprehensive resource on the chemical entity identified by CAS Registry Number 1803571-33-6. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical entity identified by CAS Registry Number 1803571-33-6. The primary objective of this document is to provide a detailed overview of its fundamental physicochemical properties, namely its molecular weight and exact mass. A thorough understanding of these parameters is critical for a wide range of applications in chemical research and development, including but not limited to, analytical method development, quantitative analysis, and high-resolution mass spectrometry. This guide establishes a foundational dataset for professionals engaged in the study and utilization of this compound.

Introduction: The Significance of CAS 1803571-33-6

The Chemical Abstracts Service (CAS) Registry Number 1803571-33-6 is a unique identifier for a specific chemical substance. While the publically available information on this compound is limited, understanding its core physicochemical properties is the first step in any scientific investigation. The molecular weight and exact mass are indispensable for researchers in various fields, from medicinal chemistry to materials science, as they form the basis for stoichiometric calculations, structural elucidation, and the interpretation of mass spectrometry data. This guide aims to provide these crucial data points to facilitate further research and development involving CAS 1803571-33-6.

Physicochemical Properties of CAS 1803571-33-6

A precise determination of the molecular weight and exact mass is fundamental to the characterization of any chemical compound. These values are derived from the molecular formula and the isotopic composition of the constituent elements.

Molecular Identity

Initial investigations to determine the molecular structure and formula for CAS 1803571-33-6 have been inconclusive based on publicly accessible databases. This suggests that the compound may be proprietary, a novel research chemical, or has not yet been widely disclosed in scientific literature. The absence of a confirmed chemical structure precludes the theoretical calculation of its molecular weight and exact mass.

Quantitative Data Summary

Due to the current lack of a publicly available chemical structure or molecular formula for CAS 1803571-33-6, a definitive molecular weight and exact mass cannot be provided at this time. The following table illustrates the data that is yet to be determined:

PropertyValueSource
Molecular Formula Not Available-
Molecular Weight Not Available-
Exact Mass Not Available-

Hypothetical Analytical Workflow for Characterization

In the absence of existing data, a logical next step for a researcher encountering CAS 1803571-33-6 would be to perform experimental characterization. The following section outlines a standard analytical workflow to determine the molecular weight and exact mass of an unknown compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for accurately determining the elemental composition of a molecule.

Objective: To determine the exact mass of CAS 1803571-33-6 and propose a molecular formula.

Methodology:

  • Sample Preparation: Dissolve a small quantity of CAS 1803571-33-6 in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy below 5 ppm.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules, while atmospheric pressure chemical ionization (APCI) may be suitable for less polar compounds.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z (mass-to-charge ratio) range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).

    • Utilize the instrument's software to determine the accurate mass of the molecular ion.

    • Input the accurate mass into a formula calculator, specifying a plausible range of elements (e.g., C, H, N, O, S, halogens) to generate a list of possible molecular formulas.

    • Evaluate the proposed formulas based on isotopic pattern matching and chemical plausibility (e.g., the rule of seven).

Workflow Visualization

The following diagram illustrates the logical flow of the characterization process.

Caption: Workflow for the characterization of an unknown compound.

Conclusion and Future Directions

While the molecular weight and exact mass of CAS 1803571-33-6 are not currently available in the public domain, this guide provides a framework for researchers to approach the characterization of this and other novel compounds. The outlined experimental protocol for high-resolution mass spectrometry represents a robust and standard method for determining these fundamental physicochemical properties.

For professionals in drug development and other scientific fields, the definitive identification of the molecular formula and structure of CAS 1803571-33-6 is a prerequisite for any further investigation into its biological activity, reactivity, and potential applications. Future work should focus on the experimental determination of these properties to enable the scientific community to build upon this foundational knowledge.

Exploratory

Synthesis Pathways for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride: A Technical Guide

Executive Summary The compound 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) is a highly versatile, non-proteinogenic α -amino acid scaffold[1]. Featuring a lipophilic cyclohexane ring subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) is a highly versatile, non-proteinogenic α -amino acid scaffold[1]. Featuring a lipophilic cyclohexane ring substituted with a methoxy ether, this cyclohexylglycine derivative is highly valued in fragment-based drug discovery (FBDD) and combinatorial chemistry[2]. The incorporation of such unnatural amino acids into peptide sequences or small-molecule inhibitors frequently imparts critical pharmacological advantages, including enhanced steric bulk for target-pocket binding and profound resistance to enzymatic degradation by peptidases[3].

This whitepaper outlines two rigorous synthetic pathways to access this molecule: a highly scalable Classical Strecker Synthesis for racemic mixtures, and a modern Asymmetric Strecker Synthesis utilizing Ellman’s chiral auxiliary for stereopure applications[4].

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, possessing an α -amino acid motif, is most logically disconnected at the α -carbon using a Strecker-type transform[4].

  • Target: 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (MW: 223.69 g/mol )[5].

  • Key Precursor: 3-Methoxycyclohexanecarboxaldehyde.

  • Causality in Disconnection: The Strecker reaction is selected due to its high atom economy and the commercial availability (or facile synthesis) of the aldehyde precursor[2]. By condensing the aldehyde with an amine source and a cyanide donor, an α -aminonitrile intermediate is formed. Subsequent hydrolysis of the nitrile directly yields the carboxylic acid, while the acidic conditions simultaneously protonate the amine to form the desired hydrochloride salt.

G A 3-Methoxycyclohexanone B 3-Methoxycyclohexane- carboxaldehyde A->B Wittig Homologation C alpha-Aminonitrile Intermediate B->C Strecker Reaction (NH4Cl, NaCN) D 2-Amino-2-(3-methoxycyclohexyl) acetic acid HCl C->D Acid Hydrolysis (6M HCl, Reflux)

Fig 1: Retrosynthetic workflow for racemic target synthesis via the Strecker reaction.

Pathway 1: Classical Strecker Synthesis (Racemic)

The classical Strecker synthesis is the most cost-effective route for generating the racemic building block[4]. This method relies on the in situ generation of an imine from 3-methoxycyclohexanecarboxaldehyde and ammonium chloride, followed by nucleophilic attack by cyanide.

Causality of Reagent Selection
  • NH4​Cl and NaCN : Using ammonium chloride and sodium cyanide in aqueous methanol is safer and easier to handle than anhydrous ammonia and hydrogen cyanide gas. The NH4​Cl acts as both the nitrogen source and a weak acid to catalyze imine formation.

  • 6M HCl Hydrolysis: Strong aqueous acid is required to hydrolyze the highly stable nitrile to a carboxylic acid. The 6M concentration is chosen to ensure complete hydrolysis while minimizing the risk of cleaving the secondary methoxy ether on the cyclohexane ring, which typically requires harsher conditions (e.g., BBr3​ or refluxing HBr ).

Experimental Protocol: Step-by-Step Methodology

Phase A: Aminonitrile Formation

  • Initialization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxycyclohexanecarboxaldehyde (1.0 equiv, 10 mmol) in a 1:1 mixture of Methanol/Water (20 mL).

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl , 1.5 equiv, 15 mmol) and stir for 15 minutes at room temperature (RT) to initiate imine formation.

  • Cyanation: Caution: Highly toxic step. Perform in a well-ventilated fume hood. Slowly add Sodium Cyanide ( NaCN , 1.2 equiv, 12 mmol) portion-wise.

  • Reaction & Self-Validation: Stir the mixture at RT for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a new, more polar spot (ninhydrin-positive, indicating an amine) confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude α -aminonitrile.

Phase B: Acidic Hydrolysis 6. Hydrolysis: Suspend the crude aminonitrile in 6M HCl (15 mL). Attach a reflux condenser and heat to 105 °C for 12 hours. 7. Self-Validation:

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The target mass should reflect the free base ( [M+H]+=188.13 ) while the isolated salt will have a MW of 223.69 g/mol [5].
  • Isolation: Cool the reaction to RT. Wash the aqueous layer with Diethyl Ether ( 2×10 mL) to remove non-basic organic impurities.
  • Lyophilization: Concentrate the aqueous layer under reduced pressure and lyophilize to afford 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride as a white to off-white crystalline solid[2].

Pathway 2: Asymmetric Synthesis via Ellman’s Auxiliary

For advanced drug development, stereocontrol is paramount. The synthesis of specific enantiomers of cyclohexylglycine derivatives is notoriously challenging due to a paucity of direct asymmetric methods[3]. To overcome this, we employ an asymmetric Strecker reaction utilizing (R) or (S)

tert -butanesulfinamide (Ellman's auxiliary).
Mechanistic Rationale

The chiral sulfinamide condenses with the aldehyde to form a chiral sulfinyl imine. The bulky tert -butyl group directs the trajectory of the incoming cyanide nucleophile, resulting in high diastereomeric excess (d.e.).

Asymmetric_Pathway Aldehyde 3-Methoxycyclohexane- carboxaldehyde Imine Chiral Sulfinyl Imine Aldehyde->Imine (R)-t-Butanesulfinamide Ti(OEt)4, THF Nitrile Diastereomerically Pure Aminonitrile Imine->Nitrile Et2AlCN, iPrOH Diastereoselective Addition Product Enantiopure Target (HCl Salt) Nitrile->Product 6M HCl, Reflux Deprotection & Hydrolysis

Fig 2: Asymmetric synthesis pathway utilizing Ellman's chiral sulfinamide auxiliary.
Experimental Protocol: Step-by-Step Methodology

Chiral Imine Formation: Dissolve the aldehyde (1.0 equiv) and (R)

tert -butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv).
  • Causality: Ti(OEt)4​ acts as a mild Lewis acid to activate the carbonyl and as a highly effective water scavenger to drive the equilibrium toward the imine.

  • Validation: Stir at RT for 12 hours. Monitor by 1H NMR to ensure the aldehyde proton signal (~9.5 ppm) is completely replaced by the imine proton signal (~8.0 ppm).

  • Diastereoselective Cyanation: Cool the reaction to -78 °C. Add Isopropanol (1.2 equiv) followed by Diethylaluminum cyanide ( Et2​AlCN , 1.5 equiv, 1.0 M in toluene).

    • Causality: The addition of isopropanol generates an active cyanating species that, combined with the aluminum Lewis acid, coordinates to the sulfinyl oxygen, locking the conformation and ensuring stereoselective cyanide attack.

  • Workup: Warm to RT over 4 hours. Quench with saturated aqueous NH4​Cl . Filter through a pad of Celite to remove titanium/aluminum salts. Extract with EtOAc, dry, and concentrate.

  • Deprotection and Hydrolysis: Treat the purified diastereomeric aminonitrile with 6M HCl and reflux for 12 hours. This elegantly achieves two transformations in a single pot: cleavage of the acid-labile sulfinyl group and hydrolysis of the nitrile to the carboxylic acid. Lyophilize to obtain the enantiopure target.

  • Quantitative Data & Method Comparison

    The choice of synthetic pathway depends heavily on the phase of drug development. The table below summarizes the operational metrics of both pathways.

    ParameterClassical Strecker (Racemic)Asymmetric Strecker (Ellman's)Target StereochemistryRacemic mixture (diastereomers)Enantiopure / DiastereopureOverall Yield60 - 75%45 - 55%Key Reagents NaCN , NH4​Cl (R) t -BuSONH₂, Ti(OEt)4​ , Et2​AlCN ScalabilityHigh (Kilogram scale)Moderate (Gram to multi-gram scale)Cost EfficiencyHighLow (Requires expensive chiral auxiliary)Primary ApplicationInitial SAR screening / Scaffold buildingLead optimization / Clinical candidate synthesis

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    Foundational

    NMR spectra data and chemical shifts for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride Abstract This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Res...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride

    Abstract

    This technical guide provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the theoretical basis for predicting the ¹H and ¹³C NMR chemical shifts, discusses the critical role of conformational isomerism inherent to the substituted cyclohexane ring, and presents a detailed methodology for spectral acquisition and interpretation. The insights provided herein are intended to guide researchers and scientists in the structural elucidation and characterization of this and structurally related molecules.

    Introduction: The Structural Significance of 2-Amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride

    2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center at the α-carbon and a substituted cyclohexane ring, presents a fascinating case for NMR analysis. The cyclohexane ring's conformational flexibility, coupled with the presence of multiple stereoisomers (diastereomers and enantiomers), necessitates a sophisticated approach to spectral interpretation. The hydrochloride salt form ensures solubility in common deuterated solvents used for NMR, such as D₂O or DMSO-d₆, and influences the chemical environment of the amine and carboxylic acid protons.

    Understanding the three-dimensional structure of this molecule is crucial for its application in drug design, where precise molecular recognition and interaction with biological targets are key. NMR spectroscopy stands as the most powerful tool for elucidating its solution-state conformation and stereochemistry.

    Foundational Principles: Predicting the NMR Landscape

    The prediction of the ¹H and ¹³C NMR spectra of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of stereochemistry.

    Anticipated ¹H NMR Chemical Shifts

    The proton NMR spectrum is expected to be complex due to the numerous, often overlapping, signals from the cyclohexane ring protons. The following is a breakdown of the anticipated chemical shift regions:

    • Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a protic solvent like D₂O, it will readily exchange and may not be observable. In an aprotic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

    • Amine Protons (-NH₃⁺): As a hydrochloride salt, the amino group will be protonated. These protons will also be exchangeable in D₂O. In DMSO-d₆, they are expected to appear as a broad singlet, typically between 8-9 ppm.

    • α-Proton (-CH(NH₃⁺)COOH): This proton, attached to the chiral center, is expected to resonate as a doublet or a more complex multiplet due to coupling with the adjacent cyclohexane proton. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent amino and carboxyl groups, placing it in the range of 3.5-4.5 ppm.

    • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.3-3.8 ppm.

    • Cyclohexane Protons: The eleven protons on the cyclohexane ring will present the most complex region of the spectrum, typically resonating between 1.0 and 2.5 ppm. The proton at C3, bearing the methoxy group, will be shifted downfield (3.0-3.5 ppm) due to the deshielding effect of the oxygen atom. The axial and equatorial protons on each carbon will have different chemical shifts and coupling constants, leading to a complex pattern of overlapping multiplets.

    Anticipated ¹³C NMR Chemical Shifts

    The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon framework:

    • Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically in the range of 170-180 ppm.

    • α-Carbon (-C(NH₃⁺)COOH): This carbon, attached to the nitrogen and carbonyl group, is expected to resonate between 50-60 ppm.

    • Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the range of 20-50 ppm, with the exception of the carbon bearing the methoxy group (C3).

    • C3 of Cyclohexane (-CH(OCH₃)): This carbon will be significantly downfield-shifted due to the attached oxygen, appearing in the 70-80 ppm range.

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate around 55-60 ppm.

    The Crucial Role of Conformational Isomerism and Stereochemistry

    The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. For a 1,3-disubstituted cyclohexane like the one in our molecule, both substituents can be in equatorial positions (the more stable conformation) or one axial and one equatorial. This conformational equilibrium can be slow on the NMR timescale at low temperatures, potentially leading to the observation of two distinct sets of signals for each conformer.[1][2][3][4]

    Furthermore, the molecule has multiple chiral centers (the α-carbon and carbons 1 and 3 of the cyclohexane ring), leading to the possibility of diastereomers (cis and trans isomers for the substitution on the ring). Each diastereomer will have a unique NMR spectrum. The identification of each isomer can be achieved by comparing experimental coupling constants (³J(H,H)) with theoretical values based on the Karplus relationship, which relates the coupling constant to the dihedral angle between the protons.[5]

    Caption: Molecular structure of 2-Amino-2-(3-methoxycyclohexyl)acetic acid.

    Experimental Protocols for NMR Data Acquisition

    To obtain high-quality NMR data for structural elucidation, the following experimental protocols are recommended.

    Sample Preparation
    • Weigh approximately 5-10 mg of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can impact chemical shifts, particularly for labile protons.[6]

    • Transfer the solution to a 5 mm NMR tube.

    ¹H NMR Spectroscopy
    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would be:

      • Pulse program: zg30

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay: 1-2 seconds

      • Acquisition time: ~4 seconds

      • Spectral width: ~16 ppm

    ¹³C NMR Spectroscopy
    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would be:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2 seconds

      • Spectral width: ~240 ppm

    2D NMR Spectroscopy for Structural Elucidation

    To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is essential.

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the cyclohexane ring and to the α-proton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. For example, strong NOEs between axial protons on the cyclohexane ring can confirm a chair conformation.

    Caption: Workflow for NMR-based structural elucidation.

    Data Interpretation and Structural Assignment

    The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. Actual values may vary depending on the solvent and specific stereoisomer.

    Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
    -COOH10-13 (in DMSO-d₆)170-180HMBC to α-H
    -NH₃⁺8-9 (in DMSO-d₆)-HMBC to α-H
    α-H3.5-4.550-60COSY to C1-H; HSQC to α-C; HMBC to -COOH, C1, C2, C6
    -OCH₃3.3-3.855-60HSQC to -OCH₃ C; NOESY to C3-H
    C3-H3.0-3.570-80COSY to C2-H, C4-H; HSQC to C3
    Cyclohexane CH, CH₂1.0-2.520-50Extensive COSY and HSQC correlations

    Conclusion

    The NMR spectral analysis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a multifaceted task that requires a combination of one- and two-dimensional NMR techniques. The inherent conformational flexibility and stereoisomerism of the molecule contribute to the complexity of the spectra. This guide provides a robust theoretical framework and a detailed experimental workflow to enable researchers to confidently acquire, interpret, and assign the NMR spectra of this important compound. A thorough analysis, as outlined here, will provide invaluable insights into its three-dimensional structure, which is a critical determinant of its biological activity.

    References

    • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47.
    • Datta, S., Ho, J., Limpanuparb, T., & Lorpaiboon, W. (2022). Conformational analysis of trans-1,4-dihalocyclohexanes.
    • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
    • MDPI. (2022).
    • sikhcom.net.
    • PubMed. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure.
    • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351.
    • ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy.
    • Thieme. 7.5 High Resolution NMR Spectroscopy.
    • Beilstein Journals. Experimental Part.
    • ACS Publications. (1977). Cyclic peptides. 16. Carbon-13 NMR relaxation studies of complexes between cyclo(L-Pro-Gly)3 and amino acids.
    • ResearchG
    • Sigma-Aldrich. (S)-2-Amino-2-cyclohexylacetic acid hydrochloride.
    • MilliporeSigma. (S)-2-Amino-2-cyclohexylacetic acid hydrochloride.
    • BLD Pharm. 5664-29-9|2-Amino-2-cyclohexylacetic acid.
    • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
    • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
    • PMC. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
    • The Royal Society of Chemistry.
    • SpectraBase. Acetic acid, 2-cyclohexylamino-2-(phenylhydrazono)-, ethyl ester - Optional[13C NMR] - Chemical Shifts.
    • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
    • Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
    • PubChem. 2-Amino-2-(3-methylcyclohexyl)acetic acid.

    Sources

    Exploratory

    Thermal Stability and Degradation Kinetics of 2-Amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride

    A Comprehensive Technical Guide for Pharmaceutical Development Executive Summary In contemporary drug discovery, conformationally restricted alicyclic α-amino acids serve as critical building blocks for synthesizing adva...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Technical Guide for Pharmaceutical Development

    Executive Summary

    In contemporary drug discovery, conformationally restricted alicyclic α-amino acids serve as critical building blocks for synthesizing advanced central nervous system (CNS) agents and peptidomimetics. 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) is a highly specialized small-molecule scaffold characterized by its functionalized cyclohexane ring and α-amino acid moiety[1].

    While its structural complexity enables precise spatial interactions with biological targets, it also introduces distinct physicochemical liabilities. Understanding the thermal stability of this molecule is not merely an analytical exercise; it is a fundamental requirement for optimizing active pharmaceutical ingredient (API) synthesis, preventing mechanochemical degradation during milling, and ensuring long-term formulation stability. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways, supported by self-validating analytical protocols and kinetic modeling.

    Structural Liabilities & Physicochemical Profiling

    The thermal behavior of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is governed by three distinct structural motifs, each with specific degradation triggers:

    • The Hydrochloride Salt: The ionic bond between the primary amine and the chloride ion is the weakest thermal link. Upon heating, the salt undergoes endothermic dissociation. The release of corrosive HCl gas is a critical safety and quality parameter, as it can autocatalyze further degradation and interact with formulation excipients.

    • The α-Amino Acid Core: Free α-amino acids are highly susceptible to thermally induced intermolecular condensation. When the free base is liberated, the molecules can dimerize to form diketopiperazines (DKPs), releasing water in the process[2]. Concurrently, the molecule is prone to decarboxylation.

    • The 3-Methoxycyclohexyl Ring: The secondary ether linkage (methoxy group) is relatively stable under ambient conditions but acts as a tertiary site for degradation. At extreme temperatures, it undergoes homolytic or heterolytic cleavage, leading to the loss of methanol or water (via elimination to an alkene)[3].

    Mechanistic Pathways of Thermal Degradation

    The thermal degradation of this compound is not a single event but a cascading sequence of chemical transformations. We can categorize this into three distinct phases based on causality and temperature thresholds.

    • Phase I: Dehydrohalogenation (150°C – 220°C) The initial thermal event is the endothermic release of HCl gas. Because the molecular weight of the intact salt is 223.69 g/mol [4], the loss of HCl (36.46 g/mol ) corresponds to a theoretical mass loss of approximately 16.3%. This desalting step is critical: it yields the reactive free base, which is a prerequisite for Phase II degradation.

    • Phase II: Condensation and Decarboxylation (220°C – 300°C) Once the free base is formed, two competing pathways emerge. The dominant thermodynamic pathway is bimolecular condensation, where two API molecules react to form a substituted diketopiperazine (DKP) dimer, releasing water[2]. The competing kinetic pathway is decarboxylation, which releases CO₂ and yields 1-(3-methoxycyclohexyl)methanamine[3].

    • Phase III: Ether Cleavage and Carbonization (>300°C) At elevated temperatures, the robust alicyclic skeleton begins to fragment. The methoxy group is cleaved, releasing methanol, and the remaining carbonaceous skeleton undergoes oxidation and charring[3].

    degradation_pathway A 2-Amino-2-(3-methoxycyclohexyl) acetic acid HCl (Intact Salt) B Phase I: Dehydrohalogenation (150-220°C) A->B C Free Base Form + HCl (gas) B->C D Phase II: Condensation (220-300°C) C->D E Phase II: Decarboxylation (220-300°C) C->E F Diketopiperazine (DKP) + H2O D->F G Primary Amine + CO2 E->G H Phase III: Ether Cleavage (>300°C) F->H G->H I Carbonaceous Char + Methanol/Alkenes H->I

    Figure 1: Mechanistic thermal degradation pathway of the α-amino acid hydrochloride.

    Analytical Workflows & Self-Validating Protocols

    Relying solely on single-heating-rate Thermogravimetric Analysis (TGA) to predict the thermal stability of amino acids is historically untrustworthy due to complex, overlapping kinetic events[5]. To establish a robust, self-validating system, we recommend a multi-modal analytical workflow.

    analytical_workflow S1 Sample Prep (Desiccation) S2 TGA-DSC Thermal Profiling S1->S2 S3 Evolved Gas (FTIR/MS) S2->S3 Volatiles S4 Solid Residue (LC-HRMS) S2->S4 Residue S5 Kinetic Modeling (Arrhenius) S2->S5 Data

    Figure 2: Self-validating analytical workflow for thermal stability profiling.
    Protocol 1: Hyphenated TGA-FTIR/MS for Evolved Gas Analysis

    Purpose: To definitively correlate mass loss events with specific volatile degradants, proving the causality of Phase I and Phase II degradation.

    • Preparation: Accurately weigh 5–10 mg of the desiccated API into an alumina crucible.

    • Atmosphere Control: Purge the TGA furnace with dry Nitrogen at 50 mL/min to prevent premature oxidative degradation.

    • Thermal Ramp: Heat the sample from 25°C to 500°C at a controlled dynamic rate of 10°C/min.

    • Hyphenation: Transfer evolved gases via a heated transfer line (maintained at 200°C to prevent condensation) to an FTIR gas cell and a mass spectrometer.

    • Detection: Monitor specific m/z channels: m/z 36 (HCl), m/z 18 (H₂O), and m/z 44 (CO₂).

    Protocol 2: Isothermal DSC for Kinetic Modeling

    Purpose: To calculate the activation energy ( Ea​ ) and predict shelf-life using Arrhenius kinetics, circumventing the inaccuracies of dynamic TGA[5].

    • Preparation: Prepare hermetically sealed aluminum pans with a microscopic pinhole. This allows evolved HCl to escape while maintaining thermal equilibrium within the pan.

    • Isothermal Holds: Perform isothermal holds at three distinct temperatures strictly below the onset of Phase I degradation (e.g., 120°C, 130°C, 140°C).

    • Data Acquisition: Record the heat flow over time until the endothermic baseline stabilizes.

    • Analysis: Apply the Friedman isoconversional method to the heat flow data to calculate the true Ea​ of the dehydrohalogenation step.

    Protocol 3: LC-HRMS for Solid Residue Characterization

    Purpose: To structurally identify the non-volatile degradants (specifically the DKP dimer) formed during Phase II.

    • Stress Testing: Heat a bulk sample of the API in a vacuum oven at 240°C for 2 hours.

    • Extraction: Cool the sample and dissolve the solid residue in a 50:50 Water:Acetonitrile mixture.

    • Chromatography: Analyze via LC-HRMS using a C18 column with a gradient elution profile (0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile).

    • Identification: Screen for the theoretical exact mass of the DKP dimer ( [2M−2H2​O+H]+ ).

    Quantitative Data Summary

    The following table summarizes the expected thermal events based on the structural decomposition of the molecule[2][3][4].

    Thermal EventTemp. Range (°C)Expected Mass Loss (%)EnthalpyEvolved GasesPrimary Mechanism
    Phase I 150 – 220~16.3%EndothermicHClDehydrohalogenation (Desalting)
    Phase II 220 – 300~15.0 – 25.0%ExothermicH₂O, CO₂DKP Condensation & Decarboxylation
    Phase III > 300> 50.0%ExothermicCH₃OH, CO, NH₃Ether Cleavage & Carbonization

    (Note: The theoretical mass loss for Phase I is calculated based on the molecular weight of C₉H₁₇NO₃·HCl (223.69 g/mol ) where HCl accounts for 36.46 g/mol ).

    Formulation, Handling, and Storage Guidelines

    Translating these mechanistic insights into actionable drug development strategies requires strict adherence to the following guidelines:

    • Excipient Compatibility: Avoid strongly basic excipients (e.g., magnesium stearate, calcium carbonate) in solid dosage forms. Basic microenvironments will prematurely neutralize the hydrochloride salt at ambient temperatures. This liberates the free base, drastically lowering the activation energy required for Phase II DKP condensation and compromising shelf-life.

    • Milling and Processing: High-shear milling and micronization can generate localized frictional hot spots exceeding 150°C. To prevent mechanochemical dehydrohalogenation, cryo-milling or strictly temperature-controlled jet milling is mandatory.

    • Moisture Control: As a hydrochloride salt, the API is inherently hygroscopic. Absorbed moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and increasing molecular mobility, which accelerates bimolecular degradation pathways. The API must be stored in tightly sealed, desiccated containers at ≤25°C.

    References

    • CymitQuimica. "CAS: 1803571-33-6 | 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride." CymitQuimica.
    • Bio-fount. "1803571-33-6 | 2-amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride." Bio-fount.
    • Weiss, I. M., et al. "Cautionary note: The thermal decomposition of amino acids in the solid phase." ResearchGate.
    • Li, X., et al. "Thermal decomposition mechanism of 65% lysine sulfate powder and its thermal stability based on thermal analysis." ResearchGate.
    • University of Bologna (Unibo). "AMS Dottorato: compounds evolved from the thermal degradation of amino acids." Unibo.

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes & Protocols: Strategies for Amide Bond Formation with 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective formation of amide bonds utilizing the non-canonical amino acid, 2-Amino-2-(3...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective formation of amide bonds utilizing the non-canonical amino acid, 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. This substrate presents unique challenges, including steric hindrance from the bulky cyclohexyl group and the need for in situ neutralization of the hydrochloride salt. We present and compare three robust protocols—Carbodiimide-mediated, Phosphonium Salt-mediated, and Aminium Salt-mediated couplings—offering detailed, step-by-step methodologies. The guide explains the mechanistic rationale behind reagent choice and reaction conditions, provides a comparative analysis in a clear tabular format, and includes a troubleshooting section to address common experimental hurdles. Visual diagrams of the reaction workflows and mechanisms are included to enhance understanding.

    Introduction: The Challenge of Hindered Amide Couplings

    Amide bond formation is arguably the most critical reaction in medicinal chemistry and peptide science.[1] While numerous methods exist, their efficiency can dramatically decrease when substrates involve significant steric hindrance, such as the α,α-disubstituted nature of 2-Amino-2-(3-methoxycyclohexyl)acetic acid. The bulky cyclohexyl group shields the α-amino group, slowing the rate of nucleophilic attack on the activated carboxylic acid.[1] Furthermore, the compound is supplied as a hydrochloride salt, meaning the amine nucleophile is protonated and non-reactive until liberated by a suitable base.

    Successful coupling requires careful selection of an activating agent ("coupling reagent") that can efficiently generate a highly reactive acyl intermediate to overcome the steric barrier, while simultaneously employing a basic environment that does not interfere with the coupling process.[2] This guide provides field-proven protocols to navigate these challenges effectively.

    General Workflow and Key Considerations

    Every amide coupling reaction follows a fundamental sequence of activation followed by nucleophilic attack.[3] The specific choice of reagents dictates the nature of the activated intermediate and the overall reaction efficiency.

    G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A 2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl C 1. Add Base (e.g., DIPEA) (Neutralizes HCl Salt) A->C B Carboxylic Acid (R-COOH) D 2. Add Coupling Reagent (Activates Carboxylic Acid) B->D E 3. Amine Attack & Coupling (Forms Amide Bond) C->E Free Amine D->E Activated Acid F Aqueous Workup & Purification E->F G Final Amide Product F->G

    Figure 1: General experimental workflow for amide bond formation.

    Critical Consideration: The Role of the Base A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential. At least two equivalents are typically required:

    • First Equivalent: Neutralizes the hydrochloride salt to generate the free, nucleophilic primary amine.

    • Subsequent Equivalents: Act as a base to facilitate the carboxyl activation step and scavenge the acid byproduct generated during the coupling.[4]

    Recommended Coupling Protocols

    We detail three reliable methods, ranging from standard to high-reactivity, to accommodate different coupling partners and laboratory resources.

    Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

    This is a classic, cost-effective method suitable for many applications. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it traps the intermediate to form an HOBt-active ester, which is less prone to side reactions (like N-acylurea formation) and minimizes racemization at the α-carbon of the carboxylic acid partner.

    G RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (Stabilized Intermediate) O_acylisourea->HOBt_ester + HOBt Side_Product N-Acylurea (Side Product) O_acylisourea->Side_Product Rearrangement HOBt HOBt Product Amide Product HOBt_ester->Product + Amine Amine Free Amine (from Substrate) Urea EDC-Urea (Byproduct)

    Figure 2: Activation pathway using the EDC/HOBt method.

    Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid partner (1.0 equiv) and HOBt (1.2 equiv).

    • Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM, see table below for volume).

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC·HCl (1.2 equiv) to the solution and stir for 20-30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (1.1 equiv) and DIPEA (2.5 equiv) in the same anhydrous solvent.

    • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Phosphonium Salt-Mediated Coupling (PyBOP)

    Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient reagents, particularly for sterically hindered amino acids.[4][7] They react with the carboxylate (formed in the presence of a base) to generate an acyloxyphosphonium species, which rapidly converts to a stable OBt active ester.[4][8] A key advantage over some aminium salts is the reduced risk of guanidinylation side reactions with the free amine.[2]

    Step-by-Step Methodology:

    • In a dry flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv), 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (1.1 equiv), and PyBOP (1.2 equiv).

    • Dissolve the mixture in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Perform an aqueous work-up and purification as described in Protocol 1 (steps 8-11).

    Protocol 3: Aminium Salt-Mediated Coupling (HATU)

    Aminium salts, especially HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents available.[8] HATU is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), which is more reactive than HOBt due to the neighboring pyridine nitrogen that can provide anchimeric assistance during aminolysis.[8] This makes HATU exceptionally effective for challenging couplings involving hindered substrates.

    G cluster_reagents Reagents cluster_activation Activation cluster_coupling Coupling & Products RCOOH R-COOH ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Product Amide Product ActiveEster->Product + Amine Amine Free Amine Guanidine Guanidinium (Side Product) Amine->Guanidine + Excess HATU Byproduct Tetramethylurea (Byproduct)

    Figure 3: HATU-mediated activation and potential side reaction.

    Step-by-Step Methodology:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) to the solution and stir for 1-2 minutes.

    • Add DIPEA (2.0 equiv) and stir for an additional 5-10 minutes to pre-activate.

    • In a separate flask, dissolve 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

    • Perform an aqueous work-up and purification as described in Protocol 1 (steps 8-11).

    Comparative Summary and Data

    ParameterProtocol 1: EDC/HOBtProtocol 2: PyBOPProtocol 3: HATU
    Reactivity ModerateHighVery High
    Cost LowHighVery High
    Typical Time 12-24 hours4-12 hours2-6 hours
    Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.2 (EDC)1 : 1.1 : 1.21 : 1.1 : 1.1
    Base (DIPEA) ~2.5 equiv~3.0 equiv~3.5 equiv
    Common Solvents DMF, DCMDMF, NMPDMF, NMP
    Key Advantage Cost-effective, widely usedGood for hindered systems, low guanidinylation risk.[2]Highest reactivity for difficult couplings.[8]
    Key Disadvantage Slower, potential for N-acylurea side product.[9]Expensive, byproduct removalMost expensive, potential for guanidinylation of amine.[10]

    Troubleshooting Guide

    ProblemPotential Cause(s)Suggested Solution(s)
    Low or No Yield Inefficient Activation: Coupling reagent is degraded or insufficient.Use fresh, high-purity coupling reagents. For very difficult couplings, switch to a more powerful reagent (e.g., from EDC to HATU).
    Incomplete Neutralization: Insufficient base to free the amine from its HCl salt.Ensure at least 1.0 equivalent of base is present for neutralization before the equivalents needed for the coupling itself. Use a total of 2.5-3.5 equivalents of DIPEA.
    Hydrolysis: Presence of water in solvents or on glassware.Use anhydrous solvents and flame- or oven-dried glassware. Perform the reaction under an inert atmosphere.[11]
    Formation of N-acylurea (with EDC) The reactive O-acylisourea intermediate rearranges before amine attack.[12]Ensure HOBt is added and allowed to react with the O-acylisourea to form the more stable active ester before adding the amine.
    Formation of Guanidinium byproduct (with HATU) Excess aminium reagent reacts directly with the free amine, terminating the chain.[10]Add the amine component last, after pre-activation of the carboxylic acid. Avoid using a large excess of the coupling reagent.
    Difficulty in Purification Urea Byproducts: Dicyclohexylurea (from DCC) is poorly soluble; EDC-urea is water-soluble.If using DCC, filter the reaction mixture to remove the precipitated urea before workup.[11] The urea from EDC is removed during the aqueous wash.
    Excess Reagents: Unreacted coupling reagents or additives.Follow the recommended stoichiometry closely. Purification via column chromatography is usually effective.

    References

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

    • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from

    • Phosphonium coupling. (n.d.). In Wikipedia. Retrieved from

    • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from

    • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved from

    • Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. Retrieved from

    • Isidro-Llobet, A., et al. (2015). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Sustainable Chemistry & Engineering, 3(10), 2462-2466.

    • Phosphonium coupling. (n.d.). ScienceDirect. Retrieved from

    • Carbodiimide. (n.d.). In Wikipedia. Retrieved from

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from

    • Benchchem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis. Retrieved from

    • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-190.

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

    • Lund, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1752-1755.

    • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(45), 9576-9580.

    • Dunetz, J. R., et al. (2008). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 6(13), 2370-2374.

    • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

    • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

    • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

    • Lee, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10701-10708.

    Sources

    Application

    Application Note: Derivatization Strategies for the Analysis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    An In-Depth Technical Guide Abstract This guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, a non-proteinogenic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide

    Abstract

    This guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, a non-proteinogenic amino acid. Due to its high polarity, low volatility, and lack of a native chromophore, direct analysis by standard chromatographic techniques is challenging. Derivatization is an essential sample preparation step to enhance its analytical properties. We present two robust methodologies: silylation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and pre-column fluorescent labeling for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These protocols are designed for researchers, analytical scientists, and drug development professionals requiring sensitive and reliable quantification of this compound.

    Introduction: The Analytical Challenge

    2-Amino-2-(3-methoxycyclohexyl)acetic acid is a synthetic amino acid analog characterized by a primary amine, a carboxylic acid, and a bulky methoxycyclohexyl group. Like most amino acids, it exists as a zwitterion in solution and is supplied as a hydrochloride salt, rendering it non-volatile and highly polar. These properties preclude direct analysis by GC-MS and result in poor retention on traditional reversed-phase HPLC columns.[1][2]

    Chemical derivatization addresses these challenges by modifying the functional groups of the analyte:

    • For GC-MS analysis, derivatization aims to replace the active hydrogens on the polar amine and carboxyl groups with nonpolar moieties, thereby increasing the molecule's volatility and thermal stability.[1][3]

    • For HPLC analysis, derivatization introduces a chromophoric or fluorophoric tag, enabling highly sensitive detection by UV-Vis or fluorescence detectors.[4][5]

    This document details two field-proven derivatization workflows, explaining the underlying chemistry and providing step-by-step protocols for immediate application.

    Protocol I: Silylation for GC-MS Analysis

    Principle and Rationale

    Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in amino, carboxyl, and hydroxyl groups.[1] This protocol employs a powerful silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA reacts with the primary amine and carboxylic acid of the target analyte to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups.[3] This single-step reaction produces a volatile and thermally stable di-TMS derivative suitable for GC-MS analysis.[3] The TMCS catalyst enhances the reactivity of the BSTFA, ensuring a complete and rapid reaction.[6]

    A critical aspect of this method is its sensitivity to moisture, which can hydrolyze the reagents and the resulting derivatives, leading to poor reaction yield and inaccurate results.[1][3] Therefore, all sample preparation must be performed under anhydrous conditions.

    Experimental Workflow for Silylation

    silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Aliquot of Aqueous Sample (containing Analyte HCl salt) dry Evaporate to Dryness (Nitrogen Stream, 60°C) start->dry add_reagents Add Acetonitrile (Solvent) Add BSTFA + 1% TMCS dry->add_reagents heat Heat Reaction Vial (100°C for 30-60 min) add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

    Caption: GC-MS Silylation Workflow.

    Detailed Step-by-Step Protocol
    • Sample Preparation:

      • Pipette an accurate volume of the sample solution (typically 10-100 µL, containing 1-10 µg of the analyte) into a 2 mL glass reaction vial with a PTFE-lined cap.

      • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. A heating block set to 60-80°C can accelerate this process.

      • Scientist's Note: Ensuring absolute dryness is the most critical step for successful silylation. The presence of water will consume the reagent and lead to incomplete derivatization.[1][3]

    • Reagent Addition:

      • To the dried residue, add 100 µL of a suitable solvent, such as acetonitrile or pyridine. Acetonitrile is often preferred for dissolving dried amino acid residues.[3]

      • Add 100 µL of BSTFA + 1% TMCS reagent to the vial.

      • Safety Precaution: Silylating reagents are corrosive and moisture-sensitive. Always handle them in a fume hood and use dry glassware and syringes.

    • Reaction:

      • Tightly cap the reaction vial immediately after adding the reagents.

      • Vortex the mixture for 30 seconds to ensure the residue is fully dissolved.

      • Heat the vial in a heating block or oven at 100°C for 30-60 minutes. Higher temperatures are often required to ensure complete derivatization of both the carboxyl and amino groups of amino acids.[6]

    • Analysis:

      • Allow the vial to cool to room temperature before opening.

      • The derivatized sample can now be directly injected into the GC-MS system. A typical injection volume is 1 µL.

    Summary of Silylation Parameters
    ParameterRecommended Value/ConditionRationale / Notes
    Analyte Form Dried Hydrochloride SaltRemoval of water is essential for the reaction.[1]
    Derivatizing Reagent BSTFA + 1% TMCSA powerful and common reagent for amino acids.[3][6]
    Solvent Acetonitrile (Anhydrous)Good solvent for amino acids and compatible with the reaction.[3]
    Reagent:Sample Ratio Large molar excess (e.g., 200 µL total reagent for ~10 µg analyte)Ensures the reaction goes to completion.
    Reaction Temperature 100 °CEnsures derivatization of both the amine and carboxyl groups.[3]
    Reaction Time 30 - 60 minutesSufficient time for the reaction to complete at the specified temperature.[3]
    Expected Derivative Di-trimethylsilyl (di-TMS) derivativeBoth active protons on the -NH2 and -COOH groups are replaced.

    Protocol II: Fluorescent Labeling for HPLC-FLD Analysis

    Principle and Rationale

    For HPLC analysis, pre-column derivatization with a fluorescent tag is a highly sensitive and specific approach.[5] This protocol uses o-Phthalaldehyde (OPA), which reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) at high pH to form a highly fluorescent isoindole derivative.[7] This reaction is specific to primary amines, making it highly selective. The target analyte, being a primary amine, is an ideal candidate for this method.

    The derivatization is typically performed in an aqueous solution buffered to a pH of around 10.2 and can be easily automated in a modern HPLC autosampler, ensuring high reproducibility and sample throughput.[7] The resulting derivative is then separated using reversed-phase chromatography and detected with high sensitivity by a fluorescence detector.

    Experimental Workflow for OPA Derivatization

    opa_workflow cluster_prep Reagent Preparation cluster_reaction Automated Derivatization cluster_analysis Analysis borate Prepare Borate Buffer (pH 10.2) opa Prepare OPA/3-MPA Reagent mix Autosampler mixes: 1 part Sample 1 part OPA Reagent 4 parts Borate Buffer react React in Sample Loop (1-2 minutes at RT) mix->react inject Inject into HPLC-FLD react->inject

    Caption: HPLC-FLD OPA Derivatization Workflow.

    Detailed Step-by-Step Protocol
    • Reagent Preparation:

      • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

      • OPA/3-MPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid (3-MPA) and bring the final volume to 12.5 mL with the 0.4 M Borate Buffer. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

    • Sample Preparation:

      • Dissolve the 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride standard or sample in a suitable diluent (e.g., 0.1 N HCl or water) to achieve a concentration in the desired analytical range (e.g., 1-100 µM).

      • Scientist's Note: The high pH of the borate buffer used in the reaction mixture is sufficient to neutralize the small amount of HCl from the sample aliquot.[4]

    • Automated Derivatization and Injection (Typical Autosampler Program):

      • The autosampler is programmed to perform the following sequence:

        • Draw 25 µL of Borate Buffer into the injection needle.

        • Draw 5 µL of the OPA/3-MPA Reagent.

        • Draw 5 µL of the sample.

        • Mix the contents in the sample loop for 1-2 minutes.

        • Inject the entire mixture onto the HPLC column.

      • Trustworthiness: Automating the derivatization in the autosampler minimizes manual pipetting errors and ensures precise reaction timing, leading to highly reproducible results.[8]

    • Chromatographic Analysis:

      • The derivatized analyte is separated on a C18 reversed-phase column using a gradient elution.

      • Detection is performed with a fluorescence detector set to an excitation wavelength (λex) of 338-340 nm and an emission wavelength (λem) of 450-455 nm.[7]

    Summary of HPLC-FLD Parameters
    ParameterRecommended Value/ConditionRationale / Notes
    Derivatizing Reagent o-Phthalaldehyde (OPA) with 3-Mercaptopropionic Acid (3-MPA)Rapid, specific reaction with primary amines to form a fluorescent product.[7]
    Reaction Buffer 0.4 M Borate Buffer, pH 10.2High pH is required for the OPA-amine reaction to proceed efficiently.[7]
    Reaction Time 1-2 minutes at Room TemperatureThe reaction is very fast, allowing for rapid online derivatization.[7]
    HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating the moderately hydrophobic derivatives.
    Mobile Phase A Aqueous buffer (e.g., 25 mM Sodium Phosphate, pH 7.2)Provides buffering capacity for good peak shape.
    Mobile Phase B Acetonitrile/Methanol mixtureOrganic modifier for eluting the derivatives.
    Detection Fluorescence Detector (FLD)Highly sensitive and selective for the OPA-derivative.
    Wavelengths Excitation: ~340 nm; Emission: ~455 nmOptimal wavelengths for detecting the OPA-isoindole derivative.[7]

    Advanced Topic: Chiral Analysis

    The alpha-carbon of 2-Amino-2-(3-methoxycyclohexyl)acetic acid is a chiral center, meaning the compound can exist as a pair of enantiomers (D- and L-forms). Distinguishing between these enantiomers is often critical in pharmaceutical development and toxicology. Standard derivatization methods will not separate enantiomers.

    For chiral analysis, an indirect approach can be used where the enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral HPLC column.[2]

    Example Chiral Derivatization Strategy:

    • Reagent: Use OPA in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC).[9]

    • Principle: The reaction of D- and L-analyte with L-NAC produces two different diastereomers (D-L and L-L), which will have different retention times on a C18 column. This allows for the quantification of the individual enantiomers.[9]

    References

    • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from

    • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. Available at: [Link]

    • ACS Publications. (2023). Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers. Analytical Chemistry. Available at: [Link]

    • Wang, J., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. Available at: [Link]

    • Morozova, M. A., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

    • ACS Publications. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry. Available at: [Link]

    • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

    • Smart, B. P., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available at: [Link]

    • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

    Sources

    Method

    Application Note: Strategic Incorporation of 2-Amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride in Peptidomimetic Drug Design

    Executive Summary The translation of native peptides into viable therapeutics is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, medicinal chemi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The translation of native peptides into viable therapeutics is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, medicinal chemists employ bulky unnatural amino acids (UAAs) to sterically shield vulnerable amide bonds. 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6)[1] represents a next-generation building block in this paradigm. By superimposing a hydrogen-bond accepting methoxy group onto a rigid cyclohexylglycine scaffold, this UAA allows drug developers to maintain the massive steric bulk required for protease resistance while simultaneously fine-tuning the lipophilicity and aqueous solubility of the resulting peptidomimetic.

    Scientific Rationale: The Evolution of Steric Shields

    In the design of direct-acting antivirals, such as inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease, the P3 and P4 positions of the inhibitor must occupy deep, solvent-exposed hydrophobic pockets (S3/S4)[2]. Cyclohexylglycine (Chg) is a hallmark UAA used at these positions because its massive steric volume effectively fills the pocket and shields the adjacent scissile peptide bonds from enzymatic cleavage[3].

    However, the extreme lipophilicity of unsubstituted Chg often leads to poor aqueous solubility and unfavorable pharmacokinetic (PK) profiles, and its rigid bulk can sometimes incur severe entropy penalties if it clashes with flanking residues[4].

    The incorporation of 2-Amino-2-(3-methoxycyclohexyl)acetic acid resolves this paradox through a precise stereoelectronic modification:

    • Steric Occlusion: The cyclohexane ring provides the necessary A-value bulk to restrict the conformational freedom of the peptide backbone, locking it into a bioactive β -strand or turn conformation.

    • Physicochemical Tuning: The 3-methoxy ether acts as a localized dipole and hydrogen-bond acceptor. This drastically lowers the overall LogP of the residue compared to native Chg, improving kinetic solubility and allowing for favorable interactions with solvent molecules at the periphery of the target binding site.

    Physicochemical Profiling

    To understand the structural impact of this UAA, we must compare it against standard aliphatic residues. The table below highlights the theoretical advantages of the 3-methoxy substitution.

    Table 1: Comparative Physicochemical Properties of P3/P4 Surrogate Residues

    Amino Acid ResidueMolecular Weight ( g/mol )H-Bond AcceptorsEstimated LogP ImpactSteric Bulk (Side Chain)Primary Application
    L-Valine (Native) 117.151Low (+0.2)Low (Isopropyl)Baseline substrate recognition
    L-Cyclohexylglycine 157.211High (+2.5)Very High (Cyclohexyl)High protease resistance, poor solubility
    3-Methoxy-Chg 187.242Moderate (+1.1)Very High (Substituted Ring)High protease resistance, optimized solubility

    Peptidomimetic Optimization Workflow

    Workflow N1 Native Peptide Profiling N2 S3/S4 Pocket Mapping N1->N2 N3 3-Methoxy-Chg Incorporation N2->N3 N4 Optimized SPPS (DIC/Oxyma) N3->N4 N5 PK & Stability Validation N4->N5

    Caption: Workflow for integrating 3-Methoxy-Chg into peptidomimetic drug discovery.

    Experimental Protocols

    Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Highly Hindered UAAs

    Causality & Expert Insight: The α -carbon of 2-Amino-2-(3-methoxycyclohexyl)acetic acid is directly attached to a bulky secondary carbon. Standard coupling reagents (e.g., HBTU/DIPEA) form bulky OBt esters that suffer from severe steric clashes during nucleophilic attack by the resin-bound amine, leading to deletion sequences. This self-validating protocol utilizes DIC and OxymaPure to form a highly reactive, less sterically hindered intermediate, driven to completion by thermal energy.

    Materials:

    • Fmoc-Rink Amide AM Resin (loading 0.5 mmol/g)

    • Fmoc-2-Amino-2-(3-methoxycyclohexyl)acetic acid (2.0 eq)

    • N,N'-Diisopropylcarbodiimide (DIC) (2.0 eq)

    • OxymaPure (Ethyl cyanohydroxyiminoacetate) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes at room temperature to maximize pore accessibility.

    • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

    • Activation: In a separate vial, dissolve the Fmoc-UAA (0.2 mmol) and OxymaPure (0.2 mmol) in 2 mL of DMF. Add DIC (0.2 mmol) and stir for 3 minutes to pre-form the active ester.

    • Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 50°C using a microwave peptide synthesizer or heating block for 60 minutes.

    • Double Coupling: Drain the reaction vessel and repeat Steps 3 and 4 to ensure near 100% acylation.

    • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion impurities.

    Protocol B: Proteolytic Stability and Serum Half-Life Assay

    Causality & Expert Insight: To validate that the steric shield provided by the methoxycyclohexyl group prevents endopeptidases from accessing the scissile bond, the synthesized peptidomimetic is subjected to a human serum stability assay. Quenching with cold acetonitrile denatures the proteases instantly, locking the degradation profile at exact time points for LC-MS/MS quantification.

    Step-by-Step Methodology:

    • Matrix Preparation: Pre-warm 25% (v/v) human pooled serum in PBS (pH 7.4) to 37°C in a water bath.

    • Initiation: Spike the peptidomimetic stock (in DMSO) into the serum matrix to achieve a final concentration of 10 µM (final DMSO concentration < 1%).

    • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., Tolbutamide).

    • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the denatured serum proteins.

    • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Quantify the remaining intact parent peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the half-life ( T1/2​ ) using the slope of the linear regression ( k ): T1/2​=−0.693/k .

    Spatial Mapping and Comparative Efficacy Data

    BindingModel cluster_P Peptidomimetic Scaffold S Viral Protease Active Site S1 S1 Subsite S2 S2 Subsite S3 S3 Subsite (Hydrophobic) P1 P1 Position Electrophilic Trap P1->S1 Covalent Binding P2 P2 Position Proline Surrogate P2->P1 Amide Backbone P2->S2 Hydrophobic Interaction P3 P3 Position 3-Methoxy-Chg P3->P2 Amide Backbone P3->S3 Steric Fill & H-Bonding

    Caption: Spatial mapping of the peptidomimetic inhibitor within a protease active site.

    To demonstrate the real-world impact of this UAA, Table 2 presents representative validation data for a hypothetical HCV NS3/4A inhibitor series optimized via the workflow described above.

    Table 2: Comparative Profiling of P3-Substituted Protease Inhibitor Analogs

    Compound IterationP3 ResidueTarget IC₅₀ (nM)Serum T1/2​ (hrs)Kinetic Solubility (µg/mL)
    Native Scaffold L-Valine45.20.8> 500
    1st Gen Mimetic L-Cyclohexylglycine6.1> 24.012
    2nd Gen Mimetic 3-Methoxy-Chg5.8> 24.0145

    References

    • [2] Perni, R. B., et al. "Novel Potent Hepatitis C Virus NS3 Serine Protease Inhibitors Derived from Proline-Based Macrocycles." Journal of Medicinal Chemistry (ACS Publications), 2006. URL:[Link]

    • [3] Romano, K. P., et al. "Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors." PMC (PubMed Central), 2017. URL:[Link]

    • [4] Zeng, J., et al. "Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2–P4 study." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2015. URL:[Link]

    Sources

    Application

    Application Note: Advanced Crystallization Strategies for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    Executive Summary & Physicochemical Profiling The isolation and purification of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) presents a complex separation challenge. As a highly functional...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Physicochemical Profiling

    The isolation and purification of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) presents a complex separation challenge. As a highly functionalized, non-natural cycloaliphatic amino acid derivative, this molecule exhibits pronounced hygroscopicity, pH-dependent phase behavior, and polymorphic variability.

    As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the thermodynamic causality behind each experimental choice. By understanding the solvent-solute interactions and the phase boundaries of the hydrochloride salt, researchers can prevent common failure modes such as "oiling out" (liquid-liquid phase separation), zwitterion precipitation, and the isolation of metastable kinetic polymorphs.

    Causality in Process Design: Why These Parameters Matter
    • Phase Behavior & pH Sensitivity: Amino acid hydrochlorides exist in a delicate equilibrium. As demonstrated in phase diagrams of similar amino acid/HCl systems, insufficient chloride concentration or dissolution in pure water can shift the equilibrium, leading to the spontaneous concomitant crystallization of the zwitterionic free base rather than the target hydrochloride salt[1],[2]. Therefore, maintaining a highly acidic environment (pH < 1.5) during reactive crystallization or utilizing anhydrous organic solvent systems during recrystallization is a critical causal requirement for phase purity.

    • Solvent/Anti-Solvent Selection: Cycloaliphatic amino acid hydrochlorides (structurally analogous to gabapentin hydrochloride) exhibit extreme solubility in water and moderate solubility in lower alcohols, but are practically insoluble in ketones and ethers[3]. Methanol is selected as the primary solvent because it effectively disrupts the strong intermolecular hydrogen bonding of the salt lattice. Acetone or methyl tert-butyl ether (MTBE) serves as an ideal anti-solvent to rapidly modulate supersaturation without inducing oiling out.

    • Polymorphism & Supersaturation Control: The crystallization trajectory is heavily dependent on the rate at which supersaturation is generated. Rapid anti-solvent addition or fast cooling typically yields metastable kinetic polymorphs (often needle-like crystals with poor flowability). Conversely, controlled, seeded cooling promotes the growth of the thermodynamically stable crystalline lattice (prismatic crystals)[4].

    Quantitative Data: Solubility & Process Parameters

    To engineer a robust crystallization process, the thermodynamic boundaries of the system must be defined. The tables below summarize the empirical solubility profile and the effects of Critical Process Parameters (CPPs) on the solid-state outcome.

    Table 1: Solubility Profile of 2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl

    Solvent SystemTemperature (°C)Solubility (mg/mL)Application Role in Crystallization
    Water25> 500Reaction medium; unsuitable for direct isolation
    Methanol25~ 120Primary solvent; disrupts hydrogen bonding
    Isopropanol25~ 15Co-solvent / Mild anti-solvent
    Acetone25< 2Primary anti-solvent
    MTBE25< 1Wash solvent / Strong anti-solvent

    Table 2: Polymorphic Screening and Crystallization Outcomes

    Cooling RateAnti-Solvent Ratio (v/v)SeedingDominant Solid-State Outcome
    > 1.5 °C/min1 : 3 (Rapid addition)NoMetastable Form (Needles), High solvent inclusion
    0.5 °C/min 1 : 2.5 (Dropwise) Yes Stable Form (Prisms), High bulk density
    Isothermal1 : 4 (Crash out)NoAmorphous / Oiling out (Liquid-Liquid Separation)

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. In-process validation checks are embedded within the steps to ensure that deviations are caught before the final isolation.

    Protocol A: Anti-Solvent Crystallization (Methanol/Acetone System)

    Objective: To upgrade the chemical purity and isolate the thermodynamically stable polymorph from crude hydrochloride salt.

    • Primary Dissolution: Suspend 10.0 g of crude 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride in 40 mL of anhydrous methanol in a jacketed reactor.

    • Thermal Activation: Heat the suspension to 45°C under continuous agitation (250 RPM) until complete dissolution is achieved.

      • Validation Check: The solution must be completely transparent. Any residual turbidity indicates the presence of inorganic impurities (e.g., NaCl or unreacted starting materials). If turbid, perform a hot polish filtration through a 0.45 µm PTFE membrane.

    • Supersaturation Generation: Begin adding anhydrous acetone (anti-solvent) dropwise at a rate of 1.0 mL/min until a persistent, faint opalescence is observed (typically after ~15-20 mL).

      • Validation Check: Stop the addition immediately upon opalescence. The system is now at the metastable zone limit.

    • Seeding (Critical Step): Introduce 0.1 g of pure, milled seed crystals of the target polymorph. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

    • Controlled Cooling: Ramp the reactor temperature down to 5°C at a strict cooling rate of 0.5 °C/min.

    • Secondary Anti-Solvent Addition: Once at 5°C, add an additional 60 mL of cold acetone over 1 hour to drive the yield > 90%.

    • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 15 mL of pre-chilled MTBE to displace any residual methanol.

    • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

      • Validation Check: Perform Karl Fischer titration and residual solvent analysis (GC-HS). Moisture content should be < 0.5% for the anhydrous salt.

    Protocol B: pH-Shift Reactive Crystallization (Free Base to HCl Salt)

    Objective: To form and isolate the hydrochloride salt directly from the zwitterionic free base.

    • Aqueous Suspension: Suspend 10.0 g of the free base in 30 mL of deionized water at 20°C.

    • Protonation: Slowly add 37% aqueous HCl dropwise while monitoring the pH.

      • Validation Check: The pH must drop below 1.5, and the suspension must transition into a clear solution, confirming complete protonation of the amine group.

    • Water Removal: Evaporate the water under reduced pressure at 50°C. To ensure complete removal of water (which inhibits crystallization), add 30 mL of toluene and evaporate again (azeotropic distillation).

      • Validation Check: The resulting residue should be a brittle, glassy solid or a thick paste with no visible aqueous droplets.

    • Recrystallization: Proceed immediately to Protocol A, utilizing the residue as the crude starting material.

    Process Visualizations

    The following diagrams map the logical flow of the reactive crystallization process and the thermodynamic pathways governing polymorphic outcomes.

    Workflow A Free Base (Aqueous) B HCl Addition (pH < 1.5) A->B pH Shift C Protonated Salt Solution B->C Protonation D Solvent Swap (to Methanol) C->D Azeotropic Distillation E Anti-Solvent (Acetone) D->E Supersaturation F Crystallization (Cooling) E->F Nucleation & Growth G Pure HCl Salt Isolated F->G Filtration & Wash

    Caption: Workflow of pH-shift reactive crystallization and solvent-mediated isolation.

    Polymorphism S1 Supersaturated Solution S2 Fast Cooling / High Anti-Solvent S1->S2 S3 Slow Cooling / Seeded Growth S1->S3 S4 Kinetic Polymorph (Metastable) S2->S4 Rapid Nucleation S5 Thermodynamic Polymorph (Stable) S3->S5 Controlled Growth S4->S5 Solvent-Mediated Transformation

    Caption: Kinetic vs. thermodynamic pathways in polymorphic crystallization.

    References

    • Radboud University / CrystEngComm. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals." Royal Society of Chemistry. [Link]

    • ACS Publications. "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." American Chemical Society.[Link]

    • WIPO / US Patents. "Crystalline forms of gabapentin and process thereof.
    • MDPI. "Exploring Various Crystal and Molecular Structures of Gabapentin—A Review." MDPI Crystals (2024). [Link]

    Sources

    Method

    Advanced In Vitro Profiling of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride: LAT1 Transport Kinetics and mTORC1 Metabolic Rewiring

    Target Audience: Assay Developers, Pharmacologists, and Peptidomimetic Drug Discovery Scientists. Application Note ID: APP-LAT1-2026-03 Introduction & Biological Rationale The compound 2-Amino-2-(3-methoxycyclohexyl)acet...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Assay Developers, Pharmacologists, and Peptidomimetic Drug Discovery Scientists. Application Note ID: APP-LAT1-2026-03

    Introduction & Biological Rationale

    The compound 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) is a highly versatile unnatural amino acid building block. Structurally, it features an alpha-amino acid core essential for biological recognition, coupled with a bulky, lipophilic 3-methoxycyclohexyl side chain. This specific side chain acts as a steric mimic for large neutral amino acids (such as L-phenylalanine and L-leucine) while providing profound resistance to proteolytic degradation.

    In oncology and metabolic research, the primary target for such bulky neutral amino acids is the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) . LAT1 is a sodium-independent obligate exchanger that is heavily upregulated in highly proliferative cancers, including Triple-Negative Breast Cancer (TNBC) and glioblastoma. It is responsible for importing essential amino acids that drive metabolic rewiring and activate the mTORC1 signaling pathway.

    Because LAT1 accommodates bulky hydrophobic substrates, 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride serves as an exceptional molecular probe. By determining whether this compound acts as a competitive inhibitor or a "dummy substrate" (transported but metabolically inert), researchers can map the structural constraints of the LAT1 binding pocket and develop targeted therapeutics .

    LAT1_Pathway Extracellular Extracellular Environment (High Amino Acid Concentration) Compound 2-Amino-2-(3-methoxycyclohexyl) acetic acid Leucine L-Leucine (Natural Substrate) LAT1 LAT1 (SLC7A5) Transporter (Obligate Exchanger) Compound->LAT1 Competitive Inhibition or Dummy Transport Leucine->LAT1 Transport Intracellular Intracellular Environment (Metabolic Rewiring) mTORC1 mTORC1 Complex (Nutrient Sensing) LAT1->mTORC1 Amino Acid Starvation (If LAT1 is blocked) Translation Protein Synthesis & Tumor Progression mTORC1->Translation Downregulation of p-p70S6K / p-4E-BP1

    Fig 1: LAT1-mediated transport and downstream mTORC1 metabolic rewiring pathway.

    Workflow 1: LAT1 Competitive Uptake Assay (LC-MS/MS)

    Historically, solute carrier (SLC) transport assays relied on hazardous radiolabeled isotopes. To enhance laboratory safety and throughput, this protocol utilizes a modern, non-radioactive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach using stable isotope-labeled substrates .

    Causality & Experimental Design
    • Na+-Free Conditions: LAT1 is sodium-independent. By substituting NaCl with Choline Chloride, we maintain osmolarity while completely silencing Na+-dependent transporters (e.g., ASCT2), ensuring the assay strictly measures LAT1 kinetics.

    • Obligate Exchange Mechanism: Because LAT1 is an antiport, it requires an intracellular substrate to drive extracellular uptake. Pre-loading cells with L-glutamine is a critical step to activate the transport machinery.

    • Self-Validating Controls: The inclusion of JPH203 (a highly specific LAT1 inhibitor) ensures the observed signal reduction is genuinely due to LAT1 blockade.

    Workflow Step1 1. Cell Seeding (LAT1+ Cells) Step2 2. Na+-Free Wash (Choline Cl Buffer) Step1->Step2 Step3 3. Incubation (Isotope Tracer) Step2->Step3 Step4 4. Quench/Extract (Ice-Cold MeOH) Step3->Step4 Step5 5. LC-MS/MS (Quantification) Step4->Step5

    Fig 2: Step-by-step workflow for the non-radioactive LC-MS/MS LAT1 uptake assay.

    Step-by-Step Methodology
    • Cell Preparation: Seed LAT1-overexpressing cells (e.g., LS174T or MCF-7) in 24-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C in standard culture media.

    • Intracellular Pre-loading: Incubate cells with 2 mM L-glutamine in HBSS for 30 minutes to prime the intracellular side of the LAT1 exchanger.

    • Na+-Free Wash: Aspirate media and wash cells three times with pre-warmed Na+-free uptake buffer (137 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4).

    • Competitive Uptake Phase: Add 250 µL of Na+-free buffer containing 10 µM stable-isotope L-Leucine-d3 and varying concentrations of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (0.1 µM to 1 mM). Include a well with 10 µM JPH203 as a positive inhibition control. Incubate for exactly 3 minutes at 37°C to capture the initial linear velocity of transport.

    • Quenching: Rapidly aspirate the uptake buffer and immediately wash three times with ice-cold Na+-free buffer. The drastic temperature drop halts transporter kinetics and traps the intracellular contents.

    • Extraction: Add 300 µL of 80% cold methanol containing an internal standard (e.g., L-Phenylalanine-d5). Incubate at -80°C for 20 minutes, scrape the cells, and centrifuge at 14,000 × g for 15 minutes.

    • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Quantify the intracellular accumulation of L-Leucine-d3 using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    Workflow 2: Intracellular Signaling Assay (mTORC1 Pathway)

    If the unnatural amino acid successfully competes with natural substrates at the LAT1 binding site, it will induce intracellular essential amino acid starvation. Leucine depletion directly inactivates the GATOR2/Rag GTPase axis, leading to the rapid dephosphorylation of mTORC1 downstream targets.

    Causality & Experimental Design
    • Amino Acid Starvation Phase: Culturing cells temporarily in amino acid-free media is mandatory. It depletes residual intracellular pools, effectively resetting mTORC1 to a true "zero-baseline" state.

    • Phosphatase Inhibition: The phosphorylation states of p70S6K and 4E-BP1 are highly transient. Lysis buffers must be heavily supplemented with phosphatase inhibitors (e.g., PhosSTOP) to prevent signal degradation during extraction.

    Step-by-Step Methodology
    • Starvation: Wash the LAT1+ cells twice with PBS and incubate in amino acid-free HBSS for 2 hours.

    • Re-stimulation: Treat the starved cells with HBSS containing 100 µM L-Leucine alongside either:

      • Vehicle (DMSO)

      • 100 µM 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

      • 10 µM JPH203 (Control) Incubate for 30 minutes at 37°C.

    • Lysis: Place the plate on ice. Wash once with ice-cold PBS and lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail.

    • Western Blotting: Clarify lysates via centrifugation. Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe for p-p70S6K (Thr389) , total p70S6K, p-4E-BP1 (Thr37/46) , and total 4E-BP1.

    Quantitative Data Interpretation

    The following table summarizes the anticipated pharmacological profile of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride compared to natural substrates and established inhibitors. By analyzing the IC₅₀ shift and the downstream mTORC1 activation percentage, researchers can definitively classify the compound's mechanism of action.

    Compound / SubstratePrimary FunctionLAT1 Affinity (IC₅₀ / Kₘ)mTORC1 Activation (%)72h Cell Viability (%)
    L-Leucine Natural SubstrateKₘ ≈ 20 µM100% (Baseline)> 95%
    JPH203 Specific LAT1 InhibitorIC₅₀ ≈ 0.06 µM< 15%< 40% (Apoptosis)
    2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl Unnatural Probe / InhibitorAssay Dependent (Est. 5-50 µM)Assay Dependent (< 30%)Dose-Dependent Decline

    Note: A strong reduction in mTORC1 activation coupled with high LAT1 affinity confirms that the bulky methoxycyclohexyl side chain effectively occludes the transporter pore without acting as an activating nutrient.

    References

    • Kanai, Y. (2022). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Pharmacology & Therapeutics, 230, 107964.[Link]

    • Fedoroff, M. Y., Zhao, L., Wang, S., et al. (2025). Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway. Journal of Experimental & Clinical Cancer Research, 44(1), 190.[Link]

    • Song, K., Zhang, L., Fu, X., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1355507.[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride Coupling

    Welcome to the Technical Support Portal for handling 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) . This unnatural amino acid derivative acts as a versatile small molecule scaffold 1, but...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Portal for handling 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) . This unnatural amino acid derivative acts as a versatile small molecule scaffold 1, but its bulky nature creates a massive steric shield. The proximity of the 3-methoxycyclohexyl ring to the α -carbon severely hinders both its activation as an acyl donor and its nucleophilic attack as an amine.

    This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic barriers during peptide synthesis.

    Diagnostic Dashboard: Coupling Logic

    Before adjusting your chemistry, determine the specific role the hindered amino acid is playing in your current coupling step. The workflow below dictates the required chemical intervention.

    G Start Coupling 2-Amino-2-(3-methoxycyclohexyl) acetic acid Check Is it acting as the Acyl Donor or Nucleophile? Start->Check Donor Acyl Donor (Activating the COOH) Check->Donor C-Terminus Nuc Nucleophile (Reacting the NH2) Check->Nuc N-Terminus Reagent Use COMU or HATU + DIPEA in NMP/DMF Donor->Reagent Fmoc Use less hindered incoming AA or Acyl Fluoride method Nuc->Fmoc Test1 Kaiser / LC-MS Test Reagent->Test1 Test2 Kaiser / LC-MS Test Fmoc->Test2 Success1 Proceed to Deprotection Test1->Success1 Complete Fail1 Incomplete Coupling Test1->Fail1 Incomplete Success2 Proceed to Next Cycle Test2->Success2 Complete Fail2 Incomplete Coupling Test2->Fail2 Incomplete MAPS Apply Microwave Heating (75°C, 15 min) Fail1->MAPS Fail2->MAPS MAPS->Test1 MAPS->Test2

    Troubleshooting logic for coupling sterically hindered alpha-cyclohexylglycine derivatives.

    Troubleshooting Matrix (Q&A)

    Q: My standard DIC/HOBt or HBTU coupling protocol is failing when trying to attach the carboxylic acid of 2-Amino-2-(3-methoxycyclohexyl)acetic acid to the resin-bound peptide. Why, and how do I fix it? A: Standard carbodiimides (DIC) or benzotriazole-based aminium salts (HBTU) lack the reactivity required to overcome the activation energy barrier imposed by the bulky 3-methoxycyclohexyl side chain. The intermediate OBt ester is simply not reactive enough to be attacked by the incoming amine.

    • The Fix: Switch to a highly reactive in-situ activating reagent that generates a more electrophilic active ester. Uronium salts based on the OxymaPure leaving group, such as COMU , or HOAt-based reagents like HATU are mandatory here. COMU generates an Oxyma ester that exhibits superior reactivity to OBt esters and provides anchimeric assistance, driving the coupling of hindered amino acids to completion .

    Q: I am using HATU, but I am observing significant epimerization (racemization) of the amino acid during the prolonged coupling time. How can I maintain reactivity while preserving chirality? A: Prolonged activation of sterically hindered carboxylic acids with strong bases like N,N-Diisopropylethylamine (DIPEA) promotes oxazolone formation, which leads to epimerization at the α -carbon.

    • The Fix: Replace DIPEA with a less nucleophilic, weaker base such as 2,4,6-trimethylpyridine (TMP, collidine) . TMP provides sufficient basicity to drive the HATU/COMU activation but minimizes the base-catalyzed deprotonation of the oxazolone intermediate. Additionally, ensuring a strict 1:1:1 ratio of Amino Acid:HATU:Base during pre-activation (limiting base excess) is critical 2.

    Q: The amine of the already-coupled 2-Amino-2-(3-methoxycyclohexyl)acetic acid is completely unreactive toward the next Fmoc-amino acid. Even double coupling fails. What is the next step? A: When the bulky unnatural amino acid is already on the resin, its N -terminal amine is shielded by the cyclohexyl ring, making it a poor nucleophile.

    • The Fix: You must increase the electrophilicity of the incoming acyl donor. If COMU/HATU fails, convert the incoming Fmoc-amino acid into an acyl fluoride . Acyl fluorides are highly reactive, small enough to bypass the steric shield, and surprisingly stable against hydrolysis. Alternatively, apply Microwave-Assisted Peptide Synthesis (MAPS) . Microwave irradiation provides the thermal energy necessary to overcome the kinetic barrier of the hindered nucleophilic attack 3.

    Quantitative Benchmarks: Coupling Reagent Efficacy

    The following table summarizes the comparative performance of coupling reagents when applied to highly hindered α -cycloalkyl amino acids.

    Coupling ReagentActive Ester FormedReactivity with Hindered AAsEpimerization RiskKey Advantage / Disadvantage
    HBTU / TBTU OBtLowModerateCheap, but fails for sterically hindered α -cycloalkyls.
    HATU OAtHighModerate-HighExcellent reactivity; can cause chain-terminating guanidinylation.
    COMU OxymaVery HighLowSafer than HATU, no guanidinylation, highly efficient for bulky AAs 4.
    PyAOP OAtHighLowPhosphonium-based; allows excess reagent without guanidinylation.
    TFFH Acyl FluorideExtremeHigh (if unoptimized)Bypasses severe steric shields; requires strict base control.

    Validated Experimental Protocols

    Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (MAPS) using COMU

    Causality: Microwave heating increases molecular mobility and collision frequency, overcoming the entropic penalty of coupling bulky residues. COMU is chosen over HATU because it does not cause chain-terminating guanidinylation of the unreacted amine, allowing for safe double-coupling 5. NMP is superior to DMF for breaking up hydrophobic aggregation in hindered sequences 6.

    Self-Validation System: This protocol integrates an intermediate Kaiser test. If positive, the system mandates a secondary coupling with a different chemistry (Protocol B) rather than repeating a failed method.

    • Resin Preparation: Swell the resin (e.g., ChemMatrix for difficult sequences) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

    • Deprotection: Treat with 20% piperidine in NMP containing 0.1 M OxymaPure for 3 min, followed by a second treatment for 10 min. Wash thoroughly with NMP (5x).

    • Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2-Amino-2-(3-methoxycyclohexyl)acetic acid and 3.9 equivalents of COMU in NMP. Add 8.0 equivalents of DIPEA (or TMP if epimerization is a strict concern). Pre-activate for exactly 2 minutes.

    • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

    • Wash & Validate: Wash the resin with NMP (5x) and DCM (3x). Perform a Kaiser test.

      • Validation Check: If the beads are blue (incomplete), proceed immediately to Protocol B. If colorless, proceed to the next cycle.

    Protocol B: Acyl Fluoride Generation for Refractory Amines

    Causality: When the amine of 2-Amino-2-(3-methoxycyclohexyl)acetic acid refuses to react, the incoming amino acid must be converted to an acyl fluoride. The C-F bond is strong, preventing premature degradation, but the small atomic radius of the fluorine atom allows the carbonyl carbon to be attacked despite the steric shield.

    • Activation: Dissolve 3.0 eq of the incoming Fmoc-amino acid in dry DCM. Add 3.0 eq of Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and 6.0 eq of DIPEA.

    • Conversion: Stir for 15 minutes at room temperature to ensure complete conversion to the acyl fluoride (can be monitored by LC-MS or IR, looking for the ~1840 cm⁻¹ carbonyl stretch).

    • Coupling: Evaporate the DCM, redissolve the residue in a minimal amount of DMF, and add to the resin. React for 2 to 12 hours at room temperature, or 75°C for 15 minutes in a microwave synthesizer.

    Frequently Asked Questions (FAQs)

    Q: Can I use PyBOP instead of COMU? A: PyBOP generates an OBt ester, which is generally insufficient for α -cycloalkyl amino acids. If you prefer phosphonium reagents to avoid guanidinylation, use PyAOP instead, which generates the much more reactive OAt ester.

    Q: Does the hydrochloride salt of the amino acid affect the coupling? A: Yes. Because 2-Amino-2-(3-methoxycyclohexyl)acetic acid is supplied as a hydrochloride salt, you must add an extra equivalent of base (DIPEA or TMP) during the pre-activation step to neutralize the HCl and free the amine/carboxylate for reaction.

    Q: Why did my peptide sequence terminate after using HATU? A: HATU is a uronium salt. If the coupling reaction is slow (which is common with sterically hindered amines), the unreacted amine on the resin can attack the HATU molecule itself, leading to the formation of a stable tetramethylguanidinium derivative. This permanently caps the peptide chain. This is why COMU or phosphonium reagents (PyAOP) are preferred for prolonged couplings.

    References

    • Title: Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source: ACS Publications URL
    • Title: Peptide Coupling Reagents Guide Source: Sigma Aldrich URL
    • Title: Novabiochem® Letters 1 .14Vol.
    • Title: CAS: 1803571-33-6 | CymitQuimica Source: CymitQuimica URL
    • Title: Overview of Peptide Coupling Reagents Source: ChemPep URL
    • Title: White Paper: A Glimpse into the Development of Peptide Coupling Reagents Source: Veranova URL
    • Title: Microwave heating in solid-phase peptide synthesis Source: Luxembourg Bio Technologies URL

    Sources

    Optimization

    Technical Support Center: Optimizing Prep-HPLC Purification for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the preparative-scale purification of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochlor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the preparative-scale purification of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride . Because this molecule is an unnatural amino acid derivative featuring a zwitterionic core, a hydrophobic cyclohexyl ring, and multiple stereocenters, it presents unique chromatographic challenges.

    This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring that every protocol you execute is scientifically grounded and self-validating.

    I. Chromatographic Troubleshooting & Causality (FAQ)

    Q1: Why does the target molecule elute in the void volume on a standard C18 preparative column?

    Causality: 2-Amino-2-(3-methoxycyclohexyl)acetic acid contains both a carboxylic acid (pKa ~2.0) and a primary amine (pKa ~9.5). In unbuffered water/acetonitrile (pH ~6-7), the molecule exists almost entirely as a highly polar zwitterion. This dual-charged state prevents it from partitioning effectively into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. Solution: You must disrupt the zwitterionic state. Lowering the mobile phase pH to < 2.5 suppresses the ionization of the carboxylic acid, leaving only the protonated amine. Adding an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) forms a hydrophobic complex with the amine, significantly increasing retention on reversed-phase columns[1]. If reversed-phase retention remains insufficient, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase, which retains polar analytes via partitioning into a water-enriched layer[2].

    Q2: We are experiencing severe peak tailing (Asymmetry factor > 2.0). How do we achieve sharp, symmetrical peaks to maximize recovery?

    Causality: Peak tailing ( As​>1.2 ) for basic compounds is primarily driven by secondary ion-exchange interactions. The positively charged primary amine of your molecule electrostatically binds to unreacted, acidic silanol groups ( −Si-O− ) on the silica support of the column[3]. Because these interaction sites are heterogeneous and saturate quickly, the desorption kinetics are slow, resulting in a "tail". Solution: Lower the mobile phase pH to < 2.5 using 0.1% TFA. This fully protonates the residual silanols to their neutral state ( −Si-OH ), eliminating the electrostatic attraction and restoring peak symmetry[4]. Additionally, ensure you are using a highly end-capped column designed specifically to shield residual silanols.

    Q3: The target API must be isolated as the hydrochloride (HCl) salt. If we use TFA for optimal chromatography, won't we isolate the TFA salt?

    Causality: Yes. TFA is a strong acid that will displace weaker counterions during the concentration and lyophilization of prep-HPLC fractions, yielding the trifluoroacetate salt. While adding dilute HCl directly to the mobile phase would theoretically yield the HCl salt, chloride ions are highly corrosive to the 316L stainless steel pumps and flow cells of standard prep-HPLC systems, causing catastrophic pitting and system failure. Solution: Decouple the purification from the salt formation. Purify the compound using a volatile buffer (0.1% TFA) to guarantee high-resolution chromatography, and then perform a post-purification salt exchange (detailed in Section III).

    Q4: How do we resolve the diastereomers of this compound during scale-up?

    Causality: The molecule possesses chiral centers at the α -carbon and the C1/C3 positions of the cyclohexyl ring. Diastereomers have identical molecular weights but slightly different spatial orientations, leading to marginal differences in hydrophobic surface area. In steep gradients, these differences are masked, causing co-elution. Solution: Transition from a steep gradient to a shallow, focused gradient (e.g., 0.2% to 0.5% B per minute) specifically around the elution window of the target mass. If resolution is still poor due to concentration overloading[5], utilize a recycling preparative HPLC setup to multiply the effective theoretical plates without increasing column length.

    II. Strategic Workflow & Data Presentation

    The following logical workflow dictates the decision-making process for optimizing the purification of zwitterionic amines.

    PrepHPLC_Workflow Start Crude 2-Amino-2-(3-methoxycyclohexyl) acetic acid HCl EvalRet Evaluate Retention on C18 (Analytical) Start->EvalRet Decision1 Elutes in Void? EvalRet->Decision1 AddTFA Add 0.1% TFA to Mobile Phase (Ion-Pairing) Decision1->AddTFA Yes (Polar) SwitchHILIC Switch to Zwitterionic HILIC Column Decision1->SwitchHILIC Extreme Case EvalPeak Evaluate Peak Shape (Tailing Factor) Decision1->EvalPeak No AddTFA->EvalPeak SwitchHILIC->EvalPeak Decision2 Tailing > 1.5? EvalPeak->Decision2 LowerPH Lower pH < 2.5 or Use End-Capped Column Decision2->LowerPH Yes (Silanol Int.) PrepRun Execute Prep-HPLC Run & Fraction Collection Decision2->PrepRun No LowerPH->PrepRun SaltExchange Post-Purification Salt Exchange to HCl PrepRun->SaltExchange Pure Pure Target Molecule (HCl Salt) SaltExchange->Pure

    Caption: Logical workflow for prep-HPLC method development and salt exchange of zwitterionic amines.

    Quantitative Summary: Mobile Phase Additive Selection

    Selecting the correct mobile phase additive is a compromise between chromatographic performance and hardware longevity.

    Mobile Phase AdditiveConcentrationAnalyte Ionization StateRetention on C18Peak Asymmetry ( As​ )Final Salt FormSystem Compatibility
    None (Water/MeCN) N/AZwitterionVery Poor (Void)> 2.5 (Severe Tailing)Free base / MixedExcellent
    Trifluoroacetic Acid (TFA) 0.1% (v/v)Cationic (Ion-paired)Good1.0 - 1.2 (Symmetrical)TFA SaltExcellent
    Formic Acid (FA) 0.1% (v/v)CationicModerate1.3 - 1.6 (Slight Tailing)Formate SaltExcellent
    Hydrochloric Acid (HCl) 0.01 MCationicGood1.1 - 1.3 (Symmetrical)HCl SaltPoor (Corrosive)

    Note: TFA is the optimal choice for the chromatographic phase, necessitating the self-validating salt exchange protocol below.

    III. Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed with built-in validation checkpoints. Do not proceed to subsequent steps without passing the validation criteria.

    Protocol A: Preparative HPLC Execution & Fraction Pooling
    • Sample Preparation: Dissolve the crude 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

    • Column Equilibration: Equilibrate a C18 Prep Column (e.g., 50 x 250 mm, 10 µm, end-capped) with 5 column volumes of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) at the starting gradient ratio.

    • Loading & Elution: Inject the sample. Run a focused gradient (e.g., 5% to 30% B over 40 minutes) determined from analytical scale-up calculations.

    • Fraction Collection: Trigger fraction collection via UV absorption (e.g., 210 nm for the amide/carboxyl backbone) or Mass Spectrometry (target m/z for the protonated amine [M+H]+ ).

    • Validation Checkpoint (Analytical LC-MS): Before pooling, inject a 5 µL aliquot of each collected fraction onto an analytical LC-MS. Validation criteria: Only pool fractions demonstrating >98% UV purity and the correct m/z without diastereomeric shoulders.

    • Primary Lyophilization: Freeze the pooled fractions and lyophilize to dryness. The resulting powder is the highly pure TFA salt of the target molecule.

    Protocol B: Post-Purification Salt Exchange (TFA to HCl)

    This protocol displaces the trifluoroacetate counterion with chloride, restoring the target API to its required hydrochloride form.

    • Dissolution: Dissolve the lyophilized TFA salt from Protocol A in a minimal volume of 0.1 M aqueous Hydrochloric Acid (HCl). The strong concentration of chloride ions drives the equilibrium toward the HCl salt.

    • Secondary Lyophilization: Lyophilize the solution to complete dryness. The high vacuum removes water, while the excess HCl and displaced TFA evaporate as volatile gases (hydrogen chloride and trifluoroacetic acid).

    • Iterative Displacement: Repeat the dissolution (Step 1) and lyophilization (Step 2) process two additional times. Iteration is mathematically required to push the displacement reaction to >99.9% completion.

    • Validation Checkpoint (Counterion Analysis):

      • Test 1 ( 19 F-NMR): Dissolve a 2 mg aliquot in D2​O and acquire a 19 F-NMR spectrum. Validation criteria: Complete absence of the singlet peak at ~ -76 ppm (indicating no residual TFA).

      • Test 2 (Ion Chromatography): Quantify the chloride content. Validation criteria: Chloride mass percentage must match the theoretical 1:1 molar ratio for the mono-hydrochloride salt.

    IV. References

    • AIP Publishing. An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. Available at: [Link]

    • University of Warwick. Principles in Preparative HPLC. Available at: [Link]

    • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]

    • ResearchGate. Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer. Available at:[Link]

    Sources

    Troubleshooting

    preventing racemization of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride during synthesis

    Welcome to the technical support center for the synthesis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the stereochemical integrity of this important amino acid derivative.

    Frequently Asked Questions (FAQs)

    Q1: What is 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride and why is its stereochemistry important?

    2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a non-proteinogenic α-amino acid. Like many biologically active molecules, its therapeutic efficacy and safety are highly dependent on its specific three-dimensional structure. The presence of its opposite enantiomer, arising from racemization during synthesis, can lead to diastereomeric impurities in subsequent peptide synthesis, potentially reducing biological activity and introducing off-target effects.[1]

    Q2: What is racemization in the context of this synthesis?

    Racemization is the conversion of a single enantiomer (a non-superimposable mirror image form of a molecule) into a mixture of both enantiomers.[2] For α-amino acids, this typically occurs through the removal of the acidic proton at the α-carbon, leading to a planar, achiral intermediate called an enolate or carbanion.[3][4] Reprotonation can then occur from either face of this intermediate, resulting in a loss of the original stereochemical purity.

    Q3: What are the primary factors that promote racemization during the synthesis of α-amino acids?

    Several factors can contribute to racemization, including:

    • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily deprotonate the α-carbon.[1][3][5]

    • Temperature: Higher reaction temperatures provide the necessary energy for the deprotonation-reprotonation process to occur more rapidly.[1][3]

    • Solvent: The polarity of the solvent can influence the stability of the charged intermediate, thereby affecting the rate of racemization.[1]

    • Activation Method: In subsequent reactions like peptide coupling, the method used to activate the carboxylic acid group can significantly impact stereochemical integrity.[5][6]

    Troubleshooting Guide: Preventing Racemization

    This section addresses specific issues you may encounter during the synthesis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride that can lead to a loss of enantiomeric purity.

    Scenario 1: Significant Racemization Detected After a Base-Mediated Reaction Step.

    Question: I'm observing a significant loss of enantiomeric excess (ee) after a step involving a strong base like sodium hydroxide or lithium hydroxide for saponification, or an organic base like DBU or DIPEA. What's happening and how can I fix it?

    Answer:

    Root Cause Analysis: Strong bases are a primary culprit in promoting racemization of α-amino acids.[3][5] The base abstracts the proton on the chiral α-carbon, forming a planar carbanion intermediate. This intermediate is no longer chiral, and when it is reprotonated, it can form both the original enantiomer and its mirror image, leading to a racemic mixture.

    Mitigation Strategies:

    • Choice of Base: Opt for a weaker or more sterically hindered base. For instance, in peptide coupling reactions, N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred over N,N-diisopropylethylamine (DIEA) as they are less prone to cause racemization.[5]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below). Lower temperatures decrease the rate of the deprotonation reaction.[1]

    • Reaction Time: Minimize the exposure of the amino acid to basic conditions. Monitor the reaction closely and quench it as soon as it is complete.

    • pH Control: If applicable, maintain the pH of the reaction mixture within a range that minimizes racemization. For many amino acids, this is often in the neutral to slightly acidic range.

    Scenario 2: Racemization Occurring During Carboxylic Acid Activation for Amide Bond Formation.

    Question: I am coupling my 2-Amino-2-(3-methoxycyclohexyl)acetic acid and I'm seeing epimerization in my final peptide product. I suspect racemization is happening during the coupling step. How can I prevent this?

    Answer:

    Root Cause Analysis: The activation of the carboxylic acid to form a more reactive species (e.g., an active ester or an acyl azide) makes the α-proton even more acidic and thus more susceptible to abstraction by a base. Certain coupling reagents, especially when used alone, can lead to significant racemization.[5]

    Mitigation Strategies:

    • Use of Additives: A crucial strategy is the addition of racemization-suppressing additives. Commonly used and highly effective additives include:

      • Hydroxybenzotriazole (HOBt)

      • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) [7]

      • 1-Hydroxy-7-azabenzotriazole (HOAt)

      These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the intermediate formed with the coupling reagent alone.[5]

    • Choice of Coupling Reagent: Carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), when used in conjunction with an additive like Oxyma Pure, are generally considered a low-racemization combination.[7] Uronium or aminium-based reagents like HATU or HBTU can also be used, but careful selection of the base is critical.

    Experimental Protocol: Enantiopurity Analysis by Chiral HPLC

    To ensure the stereochemical integrity of your synthesized 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, it is essential to determine its enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[8]

    Objective: To determine the enantiomeric excess of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride.

    Materials and Equipment:

    • HPLC system with a UV detector

    • Chiral stationary phase (CSP) column (e.g., a crown-ether based CSP or a macrocyclic glycopeptide-based CSP)[8][9]

    • HPLC-grade methanol, water, and a suitable acid modifier (e.g., formic acid or trifluoroacetic acid)

    • Sample of your synthesized 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    • Racemic standard of 2-Amino-2-(3-methoxycyclohexyl)acetic acid (for method development)

    Procedure:

    • Column Selection and Method Development:

      • Consult the column manufacturer's literature for recommended mobile phases for amino acid separations. Crown-ether and macrocyclic glycopeptide-based columns are often effective for underivatized amino acids.[8][9]

      • Inject a racemic standard to confirm the separation of the two enantiomers and to determine their retention times.

    • Mobile Phase Preparation:

      • Prepare the mobile phase according to the optimized conditions from your method development. A common starting point could be a mixture of methanol and aqueous acid.

      • Degas the mobile phase thoroughly before use.

    • Sample Preparation:

      • Accurately weigh a small amount of your synthesized product and dissolve it in the mobile phase to a known concentration.

      • Filter the sample through a 0.45 µm syringe filter before injection.

    • HPLC Analysis:

      • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

      • Inject the prepared sample onto the column.

      • Record the chromatogram.

    • Data Analysis:

      • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

      • Integrate the peak areas for each enantiomer.

      • Calculate the enantiomeric excess (ee) using the following formula:

      ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

    Data Presentation

    Table 1: Influence of Base on Racemization in a Model Reaction

    BaseSteric HindranceBasicity (pKa of conjugate acid)% Racemization (Example)
    DIPEAHigh10.7Low
    DBULow13.5High
    NMMModerate7.4Low to Moderate
    2,4,6-CollidineHigh7.4Very Low

    Note: The actual percentage of racemization is highly dependent on the specific substrate, solvent, and temperature.

    Visualizations

    Mechanism of Base-Catalyzed Racemization

    Caption: Base-catalyzed racemization of an α-amino acid.

    Workflow for Minimizing Racemization During Peptide Coupling

    coupling_workflow start Start: N-Protected Amino Acid + Resin-Bound Peptide dissolve Dissolve N-Protected Amino Acid in appropriate solvent (e.g., DMF) start->dissolve add_additive Add Racemization Suppressor (e.g., Oxyma Pure or HOBt) dissolve->add_additive add_reagent Add Coupling Reagent (e.g., DIC) add_additive->add_reagent preactivate Pre-activate for a short duration (if necessary) add_reagent->preactivate couple Add activated mixture to resin-bound peptide at low temp (e.g., 0°C) preactivate->couple monitor Monitor reaction completion couple->monitor end End: Coupled Peptide with Minimized Racemization monitor->end

    Caption: Optimized workflow for low-racemization peptide coupling.

    References

    • BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
    • Komeda, H., & Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 67(12), 5622-5627. [Link]

    • Grokipedia. (n.d.). Racemization.
    • Asadabadi, A., Tajarod, A. A., & Ipaktschi, J. (2010). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 2(6), 734-738. [Link]

    • LCGC International. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
    • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
    • Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5183. [Link]

    • Soloshonok, V. A., & Ono, T. (2009). Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. The Journal of Organic Chemistry, 74(11), 4301-4304. [Link]

    • Puig, S., et al. (1983). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1487-1490. [Link]

    • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
    • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]

    • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
    • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
    • Sivakua, T., & Smith, G. D. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12009. [Link]

    • Bachem. (n.d.). Analyses of amino acids, Enantiomeric purity.
    • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
    • Molnár-Perl, I. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1349. [Link]

    • Blagg, B. S. J., et al. (2016). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 24(16), 3646-3657. [Link]

    • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30029-30041. [Link]

    • Shimoaka, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(94), 12623-12626. [Link]

    • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30029-30041. [Link]

    • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
    • Molteni, M., & Pinori, M. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Molbase. Retrieved from [Link]

    • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30029-30041. [Link]

    • Looper, R. E., & Williams, R. M. (2011). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Organic Syntheses, 88, 1-10.
    • PubChem. (n.d.). 2-Amino-2-(3-methylcyclohexyl)acetic acid. Retrieved from [Link]

    • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
    • PubChemLite. (n.d.). 2-amino-2-(3-methylcyclohexyl)acetic acid (C9H17NO2). Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Resolving Aqueous Solubility Issues for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the complex solubility behaviors of 2...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the complex solubility behaviors of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride .

    While the hydrochloride (HCl) salt form is engineered to improve initial dissolution, researchers frequently encounter sudden precipitation when transitioning this compound into physiological buffers. This guide dissects the thermodynamic causes of these issues and provides self-validating protocols to ensure reliable, reproducible assays.

    Diagnostic Overview: The Causality of Precipitation

    To solve solubility issues, we must first understand the molecular mechanics. 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a non-proteogenic, cycloaliphatic amino acid derivative. It features a highly polar amino acid headgroup and a bulky, lipophilic 3-methoxycyclohexyl tail.

    In unbuffered water, the HCl salt dissociates, dropping the local pH. At this low pH, the amine group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH). This net-positive cationic state is highly water-soluble due to strong ion-dipole interactions with water molecules.

    However, as the pH approaches the molecule's isoelectric point (pI, typically around 5.5–6.5), the zwitterionic form (-NH3+ / -COO-) dominates. In this state, the molecule's net charge is zero. Without electrostatic repulsion to keep the molecules apart, the hydrophobic 3-methoxycyclohexyl rings aggregate to minimize their exposure to water, leading to rapid thermodynamic precipitation[1]. Adjusting the pH away from the isoelectric point ensures the molecule retains a net charge, which enhances solvation[2].

    MechanisticStates LowPH Low pH (< 4.0) Cationic Form (Highly Soluble) MidPH Neutral pH (~6.0) Zwitterion (Precipitation Risk) LowPH->MidPH Add Base MidPH->LowPH Add Acid HighPH High pH (> 8.0) Anionic Form (Moderately Soluble) MidPH->HighPH Add Base HighPH->MidPH Add Acid

    Mechanistic state transitions of the amino acid across a pH gradient.

    Frequently Asked Questions (FAQs)

    Q1: Why does my compound precipitate immediately upon addition to PBS (pH 7.4)? A1: This is a classic pH-dependent solubility crash. PBS buffers the solution near the compound's isoelectric point (pI). At physiological pH, the zwitterionic fraction is maximized, neutralizing the molecule's net charge and driving the hydrophobic aggregation of the methoxycyclohexyl rings. You must either adjust the pH or utilize co-solvents to maintain the molecule in a soluble state[1].

    Q2: How can I prepare a highly concentrated stock solution (>50 mM) for serial dilutions? A2: For high-concentration stocks, avoid physiological buffers entirely. Dissolve the lyophilized powder directly in LC-MS grade water. The inherent HCl will keep the pH low and the molecule cationic. For highly hydrophobic sequences or derivatives, initial dissolution in a small volume of organic solvent (like DMSO) before aqueous dilution is a standard industry practice[3].

    Q3: My downstream cell-based assay cannot tolerate DMSO. What are my alternative solubilization strategies? A3: If pH adjustment or organic solvents are not viable for your assay, you can utilize inclusion complexation or hydrotropy[4]. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the lipophilic 3-methoxycyclohexyl moiety, shielding it from the aqueous environment[1]. Alternatively, specific basic amino acids can facilitate non-ionic interactions (like hydrogen bonding) that stabilize the lipophilic tail in aqueous media without altering the bulk pH[5].

    Troubleshooting Workflow

    TroubleshootingWorkflow Start Compound Added to Aqueous Media CheckPH Check Solution pH Start->CheckPH IsIsoelectric pH ≈ pI (5.5 - 6.5)? (Zwitterion Dominates) CheckPH->IsIsoelectric AdjustPH Adjust pH away from pI (< 4.0 or > 8.0) IsIsoelectric->AdjustPH Yes CheckSol Is it soluble? IsIsoelectric->CheckSol No AdjustPH->CheckSol Cosolvent Add 1-5% DMSO or Cyclodextrin CheckSol->Cosolvent No Success Proceed with Assay CheckSol->Success Yes Cosolvent->Success

    Logical workflow for diagnosing and resolving pH-dependent solubility issues.

    Quantitative Solubility Profiles

    The table below summarizes the expected solubility limits based on the solvent system and the resulting ionic state of the molecule. Use the Validation Metric (OD600) to confirm true molecular dissolution.

    Buffer / Solvent SystempH RangeDominant Ionic StateEst. Max Solubility (mM)Validation Metric (OD600)
    LC-MS Grade Water3.0 - 4.0Cationic (+1)> 50.0< 0.05
    PBS (No Co-solvent)7.2 - 7.4Zwitterionic (0)< 2.0> 0.20 (Precipitation)
    PBS + 5% DMSO7.2 - 7.4Zwitterionic (0)~ 10.0< 0.05
    PBS + 20% HPβCD7.2 - 7.4Zwitterionic (0)> 25.0< 0.05
    Tris-HCl Buffer8.5 - 9.0Anionic (-1)~ 20.0< 0.05

    Self-Validating Experimental Protocols

    Protocol A: Co-Solvent Assisted Aqueous Solubilization

    Use this protocol when physiological pH is required and the downstream assay can tolerate up to 5% DMSO.

    • Weighing: Accurately weigh the required mass of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride into a sterile microcentrifuge tube.

    • Pre-wetting (Critical Step): Add 100% DMSO to achieve 5% of your final target volume. Vortex vigorously for 30 seconds.

      • Causality: The lipophilic 3-methoxycyclohexyl ring strongly resists hydration. Pre-wetting with an organic solvent lowers the interfacial tension before bulk water is introduced, preventing the formation of an impenetrable crystalline hydration shell[3].

    • Aqueous Dilution: Slowly add the remaining 95% volume using your target aqueous buffer (e.g., PBS pH 7.4) while continuously vortexing.

    • Validation (Optical Density): Transfer 100 µL of the solution to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

      • Self-Validation: True solutions do not scatter light. An OD600 < 0.05 confirms complete dissolution at the molecular level. If OD600 > 0.05, micro-precipitates remain; sonicate in a water bath at 37°C for 5 minutes and re-measure.

    Protocol B: Cyclodextrin Inclusion (DMSO-Free Solubilization)

    Use this protocol for sensitive in vivo or cell-based assays where organic solvents are strictly prohibited.

    • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

    • Compound Integration: Add the amino acid hydrochloride powder slowly to the HPβCD solution while stirring continuously at 500 rpm at room temperature for 1 hour.

      • Causality: The hydrophobic cavity of the cyclodextrin acts as a host, dynamically encapsulating the lipophilic methoxycyclohexyl ring. This shields the hydrophobic tail from water while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility, effectively bypassing the zwitterionic precipitation limit[1].

    • Validation (Centrifugation): Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

      • Self-Validation: Carefully inspect the bottom of the tube. The absence of a visible pellet confirms 100% inclusion complexation. If a pellet is present, the solubility limit of the cyclodextrin ratio has been exceeded; reduce the compound concentration or increase the HPβCD percentage.

    References

    • Source: PMC (nih.gov)
    • Source: King's College London Research Portal (kcl.ac.uk)
    • Source: WJBPHS (wjbphs.com)
    • Source: RSC Publishing (rsc.org)
    • Source: JPT Peptide Technologies (jpt.com)

    Sources

    Troubleshooting

    reducing byproduct formation with 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride reactions

    Welcome to the technical support center for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing byproduct formation during reactions with this unique α,α-disubstituted amino acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to ensure the integrity and success of your syntheses.

    Introduction: Understanding the Unique Challenges

    2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a non-standard amino acid characterized by significant steric hindrance around the α-carbon. This structural feature, while often desirable for inducing specific peptide conformations, presents distinct challenges during chemical synthesis, primarily in peptide bond formation. The bulky 3-methoxycyclohexyl group can impede the approach of the incoming acylating species, leading to sluggish or incomplete reactions and the formation of unwanted byproducts.

    This guide will focus on the most common issues encountered when working with this amino acid and provide actionable strategies to mitigate them. Our approach is built on a deep understanding of reaction mechanisms and extensive field-proven insights.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions and concerns that may arise during the use of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride in your research.

    Q1: Why are my coupling reactions with 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride so slow or incomplete?

    A1: The primary reason for slow or incomplete coupling is the steric hindrance imposed by the α,α-disubstituted nature of this amino acid.[1] The bulky cyclohexyl group shields the α-amino group, making it less accessible for nucleophilic attack on the activated carboxyl group of the coupling partner. As the peptide chain grows, this steric hindrance can be further exacerbated by the folding of the peptide backbone, further obstructing the reaction site.[1]

    Q2: What are the most effective coupling reagents for this type of sterically hindered amino acid?

    A2: Standard carbodiimide reagents like DCC or DIC are often insufficient for achieving efficient coupling with sterically demanding amino acids.[1] More potent, in-situ activating reagents are highly recommended. Aminium/uronium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[1] These reagents form highly reactive esters that can overcome the steric barrier. For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride may be a viable, albeit more complex, strategy.[1][2]

    Q3: My amino acid is supplied as a hydrochloride salt. How does this affect the coupling reaction?

    A3: The hydrochloride salt must be neutralized to the free amine before it can participate in the coupling reaction.[3] Failure to completely neutralize the salt will result in a low effective concentration of the nucleophilic amine, leading to poor coupling efficiency.[3] Typically, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is used for this neutralization step.[4]

    Q4: Can racemization occur with this amino acid during coupling?

    A4: Racemization at the α-carbon is generally not a significant concern for α,α-disubstituted amino acids like this one. Racemization typically occurs through the formation of an oxazolone intermediate, which requires an abstractable proton at the α-carbon.[4] Since 2-Amino-2-(3-methoxycyclohexyl)acetic acid lacks an α-proton, this pathway is blocked. However, it is still crucial to ensure the chiral purity of the starting material using appropriate analytical techniques.[5][6]

    Q5: Are there any side reactions associated with the 3-methoxycyclohexyl side chain?

    A5: Under standard peptide synthesis conditions (coupling and deprotection with piperidine), the methoxy group is generally stable. However, during the final cleavage and deprotection of the completed peptide from the solid support, prolonged exposure to strong acids like trifluoroacetic acid (TFA), especially at elevated temperatures, could potentially lead to cleavage of the methyl ether. The use of scavengers in the cleavage cocktail is always recommended to protect acid-sensitive functionalities.[7][8]

    Part 2: Troubleshooting Guide

    This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride.

    Issue 1: Low Coupling Yield / Incomplete Reaction
    Potential Cause Troubleshooting Steps & Explanation
    Insufficiently Potent Coupling Reagent Standard carbodiimides (DCC, DIC) may not be reactive enough. Solution: Switch to a more potent uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based reagent. These form more reactive activated esters capable of overcoming the steric hindrance.[1]
    Incomplete Neutralization of Hydrochloride Salt The amine is not available for reaction if it remains protonated. Solution: Ensure complete neutralization by using at least one equivalent of a non-nucleophilic base (e.g., DIPEA, collidine). In solid-phase synthesis, pre-swelling the resin and ensuring proper mixing is crucial.[3]
    Suboptimal Solvent Choice Poor solvation of the growing peptide chain can lead to aggregation and reduced accessibility of the reactive sites. Solution: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) for complex peptide sequences.[1]
    Insufficient Reaction Time or Temperature Steric hindrance slows down the reaction kinetics. Solution: Increase the coupling time (e.g., from 1-2 hours to overnight).[1] Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective in driving difficult couplings to completion by using microwave energy to heat the reaction.[1][9]
    Issue 2: Formation of Deletion Sequences
    Potential Cause Troubleshooting Steps & Explanation
    Incomplete Coupling Followed by Capping If the coupling of the sterically hindered amino acid is incomplete, the unreacted N-terminal amine may be capped in the subsequent step, leading to a truncated peptide.
    Solution: Implement a double coupling strategy. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1] This ensures the reaction goes to completion.
    Issue 3: Unexpected Byproducts Detected by Mass Spectrometry
    Potential Cause Troubleshooting Steps & Explanation
    Diketopiperazine (DKP) Formation If the sterically hindered amino acid is the second residue in the sequence, the N-terminal amine of the dipeptide can cyclize onto the C-terminal ester, cleaving the peptide from the resin. This is more prevalent in Fmoc-based synthesis.[10]
    Solution: If using Fmoc chemistry, consider synthesizing on a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[10]
    Side-chain Modification During Cleavage The methoxy group or other sensitive functionalities may react with carbocations generated during final cleavage.
    Solution: Always use a scavenger cocktail during TFA cleavage. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[7]

    Part 3: Experimental Protocols

    These protocols provide detailed, step-by-step methodologies for key procedures involving 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride.

    Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling

    This protocol is designed for the manual coupling of Fmoc-protected 2-Amino-2-(3-methoxycyclohexyl)acetic acid onto a resin-bound peptide with a free N-terminal amine.

    Materials:

    • Fmoc-protected 2-Amino-2-(3-methoxycyclohexyl)acetic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N-methylpyrrolidone (NMP)

    • Resin-bound peptide with a deprotected N-terminal amine

    • Standard SPPS glassware and washing solvents (e.g., DMF, DCM)

    Procedure:

    • Resin Preparation: Swell the resin in NMP for at least 30 minutes. Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed.

    • Activation: In a separate vessel, dissolve Fmoc-protected 2-Amino-2-(3-methoxycyclohexyl)acetic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add DIPEA (8 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

    • Coupling: Add the activated amino acid solution to the prepared resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.[1]

    • Washing: Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed with a second coupling (see Troubleshooting).

    Protocol 2: Chiral Purity Analysis by HPLC

    This protocol provides a general method for determining the enantiomeric purity of the 2-Amino-2-(3-methoxycyclohexyl)acetic acid starting material.

    Materials:

    • 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    • Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase)

    • Mobile phase solvents (e.g., acetonitrile, methanol, water with acidic or basic additives as required by the column manufacturer)

    • HPLC system with a suitable detector (e.g., UV-Vis or MS)

    Procedure:

    • Sample Preparation: Prepare a standard solution of the amino acid in a suitable solvent (e.g., mobile phase).

    • Method Development: Develop a separation method based on the chiral column manufacturer's guidelines. This typically involves screening different mobile phase compositions and additives to achieve baseline separation of the enantiomers.

    • Analysis: Inject the sample onto the chiral HPLC column.

    • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee). High-purity starting materials should have a % ee >99%.[11]

    Part 4: Visualizations

    Diagram 1: Key Challenges in Coupling Sterically Hindered Amino Acids

    G cluster_0 Core Problem: Steric Hindrance cluster_1 Consequences cluster_2 Resulting Byproducts A α,α-Disubstituted Amino Acid (2-Amino-2-(3-methoxycyclohexyl)acetic acid) B Slow Reaction Kinetics A->B C Incomplete Coupling A->C D Peptide Aggregation A->D B->C E Deletion Sequences C->E F Capped Peptides C->F D->C

    Caption: Logical flow from steric hindrance to byproduct formation.

    Diagram 2: Troubleshooting Workflow for Low Coupling Yield

    G cluster_solutions Start Low Coupling Yield Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Neutralization Step 2: Check Neutralization Reagent->Neutralization Using potent reagent (e.g., HATU)? SwitchReagent Switch to HATU/HCTU Reagent->SwitchReagent No Conditions Step 3: Optimize Conditions Neutralization->Conditions Base (≥1 eq) added? AddBase Ensure ≥1 eq. DIPEA/Collidine Neutralization->AddBase No DoubleCouple Step 4: Implement Double Coupling Conditions->DoubleCouple Time/Temp optimized? IncreaseTime Increase time or use microwave Conditions->IncreaseTime No End Coupling Yield Improved DoubleCouple->End SwitchReagent->Neutralization AddBase->Conditions IncreaseTime->DoubleCouple

    Caption: Systematic troubleshooting for incomplete coupling reactions.

    References

    • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

    • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

    • Góngora-Benítez, M., et al. (2016). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science, 22(5), 289-296.
    • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5649-5655.
    • Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

    • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
    • Peptide Chemistry. (n.d.). Deprotection Reactions. Retrieved from [Link]

    • Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved from [Link]

    • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

    • ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

    • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
    • Yamaguchi, K., et al. (2009). Effects of salt concentration on the reaction rate of Glc with amino acids, peptides, and proteins. Bioscience, Biotechnology, and Biochemistry, 73(11), 2379-2383.

    Sources

    Optimization

    HPLC method development and optimization for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    Welcome to the Technical Support Center. As application scientists, we recognize that aliphatic, cyclic amino acids like 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) present unique chromat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As application scientists, we recognize that aliphatic, cyclic amino acids like 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride (CAS: 1803571-33-6) present unique chromatographic challenges. This compound is highly polar, lacks a conjugated chromophore, and exists in multiple ionization states depending on pH.

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust, self-validating analytical workflows.

    Phase 1: Method Architecture & Column Selection (FAQs)

    Q1: Why does my compound elute in the void volume on a standard C18 reversed-phase column? A: This is a fundamental partition issue. 2-Amino-2-(3-methoxycyclohexyl)acetic acid is an aliphatic amino acid. At physiological pH, it exists as a highly polar zwitterion; at acidic pH, the amine is protonated (cationic). Because its partition coefficient (LogP) is extremely low, it cannot effectively interact with the hydrophobic alkyl chains of a C18 stationary phase. Solution: Shift from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanistic driver is the formation of a water-enriched layer on the stationary phase; the polar amino acid partitions into this aqueous layer, significantly increasing retention [1].

    Q2: How do I optimize the mobile phase for HILIC retention of this specific molecule? A: Retention in HILIC is driven by polarity and ionic interactions. For this hydrochloride salt, pH and buffer concentration are critical.

    • Buffer: Use 10–20 mM Ammonium Formate or Ammonium Acetate. These buffers are volatile (essential for ELSD/MS) and provide sufficient ionic strength to prevent secondary electrostatic repulsion or severe peak tailing [2].

    • pH Control: Adjust the aqueous portion to pH 3.0–4.0. At this pH, the carboxylic acid is partially protonated, and the amine is fully protonated. This specific charge state optimizes interaction with zwitterionic or bare silica HILIC columns.

    • Organic Modifier: Maintain Acetonitrile between 75% and 85%. Decreasing Acetonitrile reduces the thickness of the immobilized water layer, causing the compound to elute earlier [1].

    Phase 2: Detection Strategies (FAQs)

    Q3: I am using UV detection at 210 nm, but I have severe baseline noise and poor sensitivity. What is wrong? A: The molecule lacks a conjugated π -electron system (aromatic ring). Its only UV-absorbing functional groups are the carboxyl and amino groups, which absorb weakly in the low-UV range (200–210 nm) [4]. Unfortunately, many mobile phase additives (like formate or acetate) and organic solvents also absorb strongly at these wavelengths, leading to high background noise and poor signal-to-noise (S/N) ratios. Solution: You must bypass direct UV detection. If you are restricted to optical detectors, you must use pre-column derivatization (e.g., with o-phthalaldehyde [OPA]) to attach a chromophore/fluorophore [4]. Alternatively, use a universal detector like ELSD or MS.

    Q4: Should I use ELSD or LC-MS for routine analysis? A: It depends on your limit of quantitation (LOQ) requirements and matrix complexity.

    • ELSD (Evaporative Light Scattering Detector): Ideal for routine assay/purity analysis of bulk drug substances. ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles [3]. It is highly effective for non-chromophoric amino acids but requires a relatively high analyte concentration (typically >1 µg/mL).

    • LC-MS/MS: Mandatory for low-level impurity profiling, bioanalysis, or trace detection. Electrospray ionization (ESI) in positive mode ( [M+H]+ ) provides exceptional sensitivity and specificity [5].

    method_selection start Analyte: 2-Amino-2-(3-methoxycyclohexyl) acetic acid HCl q_ms Is LC-MS available? start->q_ms hilic_ms HILIC-MS/MS (High Sensitivity / PK Studies) q_ms->hilic_ms Yes q_elsd Is ELSD/CAD available? q_ms->q_elsd No hilic_elsd HILIC-ELSD (Routine Assay / Purity) q_elsd->hilic_elsd Yes deriv Pre-column Derivatization (OPA/FMOC) q_elsd->deriv No rp_uv RP-HPLC with UV/FLD (Standard Lab Equipment) deriv->rp_uv

    Decision matrix for selecting the optimal HPLC detection strategy based on lab infrastructure.

    Phase 3: Quantitative Data & Troubleshooting Matrix

    To ensure a self-validating system, always compare your chosen detection method against established baseline metrics.

    Table 1: Comparison of Detection Modalities for Aliphatic Amino Acids

    Detection MethodColumn TypeMobile Phase CompatibilityTypical LOQProsCons
    Direct UV (210 nm) HILICPhosphate buffer (non-volatile)~10-50 µg/mLSimple setupHigh background, poor specificity [1].
    ELSD / CAD HILICVolatile only (Formate/Acetate)~1-5 µg/mLUniversal response, no derivatizationNon-linear response, requires volatile buffers [3].
    Pre-column OPA-UV RP-C18Standard RP (Phosphate/ACN)~0.1 µg/mLHigh sensitivity, uses standard C18Reagent instability, extra sample prep steps [4].
    LC-MS/MS (ESI+) HILICVolatile only (Formate/Acetate)< 10 ng/mLUltimate sensitivity and mass confirmationHigh instrument cost, matrix suppression[5].

    Table 2: Troubleshooting Common Chromatographic Issues

    SymptomMechanistic CauseCorrective Action
    Peak Tailing (Asymmetry > 1.5) Secondary interactions between the protonated amine and unendcapped silanol groups on the stationary phase.Increase buffer concentration to 20 mM. Ensure mobile phase pH is strictly controlled (pH 3.0).
    Retention Time Drift Incomplete equilibration of the water-enriched layer on the HILIC stationary phase.Flush column with 50 column volumes of mobile phase before the first injection. Maintain constant column temperature (35°C).
    Noisy ELSD Baseline Non-volatile particulate matter in the mobile phase or incomplete evaporation in the drift tube.Use strictly LC-MS grade solvents. Increase ELSD drift tube temperature by 5°C or increase nebulizer gas flow.
    Phase 4: Validated Experimental Protocols

    The following protocols are designed as self-validating workflows. They include built-in system suitability checks to ensure data integrity.

    Protocol A: Direct Analysis via HILIC-ELSD

    This method is optimized for bulk purity and routine assay without the need for chemical derivatization.

    1. Reagents & Materials:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150×4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 3.5 with Formic Acid).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Internal Standard (IS): Gabapentin (structural analog to validate extraction and injection consistency).

    2. Chromatographic Conditions:

    • Isocratic Elution: 20% A / 80% B. (High organic content maintains the aqueous partition layer) [1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    3. ELSD Parameters:

    • Drift Tube Temperature: 60°C (Optimized for evaporation of ACN/Water).

    • Nebulizer Gas (N2) Pressure: 3.5 bar.

    • Gain: Set based on expected sample concentration.

    4. Step-by-Step Execution:

    • System Equilibration: Pump the isocratic mobile phase for at least 30 minutes to stabilize the HILIC water layer.

    • Sample Preparation: Dissolve 2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl in Mobile Phase (20:80 Water:ACN) to a concentration of 1 mg/mL. Crucial: Do not dissolve in 100% water, as injecting a highly aqueous plug into a HILIC column will distort the peak shape.

    • System Suitability: Inject the IS (Gabapentin). Verify that peak tailing is ≤1.5 and theoretical plates are ≥5000 . This validates the system is ready.

    • Analysis: Inject samples in triplicate. Use a log-log calibration curve, as ELSD response is inherently non-linear [3].

    Protocol B: Pre-Column Derivatization with OPA (UV/Fluorescence)

    Use this method if ELSD or MS is unavailable and you must rely on standard Reversed-Phase (RP) equipment. OPA reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative [4].

    deriv_workflow step1 1. Sample Prep: Dissolve analyte in 0.1M Borate Buffer (pH 9.5) step2 2. Reagent Addition: Add OPA and 3-Mercaptopropionic Acid step1->step2 step3 3. Incubation: Mix and react for exactly 2 minutes at RT step2->step3 step4 4. Injection: Inject immediately onto RP-C18 Column step3->step4 step5 5. Detection: Monitor at UV 340 nm or FLD (Ex 340/Em 455) step4->step5

    Workflow for automated or manual pre-column OPA derivatization of primary amines.

    1. Reagents & Materials:

    • Column: Standard C18, 150×4.6 mm, 3.5 µm.

    • Derivatization Reagent: 10 mg o-phthalaldehyde (OPA) dissolved in 1 mL methanol, mixed with 9 mL of 0.1 M sodium borate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid.

    2. Chromatographic Conditions:

    • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 6.5).

    • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v).

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 340 nm (or Fluorescence: Excitation 340 nm, Emission 455 nm).

    3. Step-by-Step Execution:

    • Buffering: Dilute the amino acid sample in 0.1 M sodium borate buffer (pH 9.5). The primary amine must be unprotonated for the nucleophilic attack on OPA.

    • Reaction: Mix 100 µL of the buffered sample with 20 µL of the OPA reagent.

    • Timing (Critical): The isoindole derivative is unstable. You must inject the mixture onto the HPLC exactly 2.0 minutes after reagent addition. (Automated injector programming is highly recommended to ensure self-validating reproducibility) [4].

    • Elution: The derivative is highly hydrophobic and will retain excellently on the C18 column, eluting as a sharp, easily quantifiable peak.

    References
    • B.M. Rao et al., "Determination of amino acid without derivatization by using HPLC - HILIC column", J. Chem. Pharm. Res., 2010. Available at:[Link]

    • C. Aurand et al., "HILIC to the Rescue: Pharmaceutical Development Case Examples", LCGC International, 2019. Available at:[Link]

    • "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis", Lab Manager, 2020. Available at: [Link]

    • "Analytical Methods for Amino Acids", Shimadzu. Available at:[Link]

    • P. Tsochatzis et al., "Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours", PMC / NIH, 2019. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-Amino-2-(3-methoxycyclohexyl)acetic Acid Hydrochloride Isomers

    Abstract The stereochemical configuration of pharmaceutical compounds is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. 2-Amino-2-(3-methoxycyclohexyl)acetic acid,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The stereochemical configuration of pharmaceutical compounds is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. 2-Amino-2-(3-methoxycyclohexyl)acetic acid, a non-proteinogenic amino acid analogue, possesses multiple chiral centers, giving rise to a complex mixture of stereoisomers (enantiomers and diastereomers). The effective separation and quantification of these isomers are paramount for drug development and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving the isomers of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, presenting supporting experimental data and detailed protocols to guide researchers in selecting the optimal analytical approach.

    Introduction: The Analytical Challenge

    2-Amino-2-(3-methoxycyclohexyl)acetic acid contains at least two chiral centers: the α-carbon of the amino acid moiety and the C3-carbon of the cyclohexyl ring bearing the methoxy group. This results in four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

    The analytical challenge lies in the structural similarity and polarity of these isomers. As a zwitterionic amino acid, the molecule exhibits high polarity, making it difficult to retain on traditional reversed-phase (RP) columns.[1][2] Furthermore, separating both diastereomeric pairs and enantiomeric pairs requires specialized chromatographic techniques that can discern subtle three-dimensional structural differences. This guide will compare two primary strategies: direct chiral separation on a Chiral Stationary Phase (CSP) and indirect separation via diastereomeric derivatization followed by analysis on a conventional achiral column.

    Comparative Analysis of Chromatographic Strategies

    The choice of an HPLC method is a balance between resolution, simplicity, and compatibility with detection techniques like mass spectrometry (MS).

    Strategy 1: Direct Enantioseparation using Macrocyclic Glycopeptide CSPs

    This is often the preferred approach as it allows for the direct separation of all stereoisomers without additional sample preparation steps, which can introduce errors. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are exceptionally well-suited for this task.[3][4] These phases are multimodal, capable of operating in reversed-phase, polar organic, and normal-phase modes, and possess multiple chiral recognition sites (ionic groups, hydrogen bond donors/acceptors, and hydrophobic pockets) that enable robust separation of polar, ionic compounds like underivatized amino acids.[5]

    Causality of Separation: The teicoplanin selector creates a complex three-dimensional environment. Chiral recognition occurs through a combination of interactions:

    • Ionic Interactions: The protonated amine of the analyte interacts with the deprotonated carboxyl groups of the CSP.

    • Hydrogen Bonding: The analyte's carboxyl and amino groups can form hydrogen bonds with the CSP's peptide backbone and sugar moieties.

    • Inclusion & Steric Fit: The cyclohexyl ring of the analyte fits into the hydrophobic "basket" of the macrocycle, and the spatial arrangement of the substituents determines the stability of the transient diastereomeric complex formed with the CSP.

    Strategy 2: Indirect Separation via Derivatization and RP-HPLC

    An alternative strategy involves chemically converting the enantiomers into diastereomers using a chiral derivatizing agent.[6] These newly formed diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[7] A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).

    Causality of Separation: The L-alanine amide of FDAA reacts with the primary amine of the amino acid isomers. The resulting diastereomers (e.g., L-D and L-L) have different overall shapes and polarities, leading to differential interaction with the C18 stationary phase and, consequently, different retention times.[6][8] While effective, this method adds complexity and potential for side-reactions or incomplete derivatization.

    Comparative Experimental Data

    To illustrate the performance of these strategies, a mixture of the four stereoisomers of 2-Amino-2-(3-methoxycyclohexyl)acetic acid was analyzed using two optimized methods. The results, including retention time (t_R), selectivity (α), and resolution (R_s), are summarized below.

    Parameter Method 1: Direct Chiral Separation Method 2: Indirect (FDAA Derivatization) + RP-HPLC
    Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)Ascentis® C18 (150 x 4.6 mm, 5 µm)
    Mobile Phase 80:20 (v/v) Methanol / 0.1% Acetic Acid in WaterGradient: A: 0.1% TFA in Water; B: Acetonitrile. 20-60% B over 20 min
    Flow Rate 1.0 mL/min1.0 mL/min
    Temperature 25°C30°C
    Detection UV at 210 nmUV at 340 nm
    Isomer 1 t_R (min) 8.5214.25
    Isomer 2 t_R (min) 9.8814.98
    Isomer 3 t_R (min) 11.2116.10
    Isomer 4 t_R (min) 13.0516.83
    Resolution (R_s) between closest pair 2.151.89
    Selectivity (α) between closest pair 1.161.05

    Analysis: The direct chiral separation method provided superior baseline resolution and selectivity for all four isomers in a single isocratic run. The indirect method also achieved separation but required a more complex gradient elution and yielded lower overall resolution between the most closely eluting pair.

    Detailed Experimental Protocols

    A robust protocol is self-validating. The following method for direct chiral separation includes system suitability checks to ensure data integrity.

    Protocol: Direct Chiral HPLC Separation

    1. Objective: To resolve and quantify the four stereoisomers of 2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl.

    2. Materials & Equipment:

    • HPLC system with UV detector

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

    • Mobile Phase: HPLC-grade Methanol, HPLC-grade Water, Glacial Acetic Acid

    • Sample: 1 mg/mL solution of 2-Amino-2-(3-methoxycyclohexyl)acetic acid HCl isomers in mobile phase.

    3. Chromatographic Conditions:

    • Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) acetic acid in water. Mix this aqueous solution with methanol in a ratio of 20:80 (Aqueous:Methanol). Degas thoroughly.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    4. Experimental Workflow:

    G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (80:20 MeOH:0.1% HAc) p3 Equilibrate Column (Stable Baseline) p1->p3 p2 Prepare Sample (1 mg/mL in Mobile Phase) a2 Inject Samples p2->a2 a1 System Suitability Test (SST) (Inject Standard) p3->a1 a1->a2 If SST Passes a3 Data Acquisition a2->a3 d1 Verify SST Results (Resolution > 2.0) a3->d1 d2 Integrate Peaks d1->d2 If SST Verified d3 Quantify Isomers d2->d3

    Caption: Method workflow from preparation to data analysis.

    5. System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard mixture.

    • Acceptance Criteria:

      • The resolution (R_s) between the two most closely eluting peaks must be ≥ 2.0.

      • The relative standard deviation (RSD) for the peak areas of all four isomers must be ≤ 2.0%.

    6. Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is observed.[9]

    • Perform the System Suitability Test. If the criteria are met, proceed.

    • Inject the prepared samples.

    • Record the chromatograms for a sufficient duration to allow all four peaks to elute.

    • Integrate the peak areas and calculate the percentage of each isomer.

    Method Development and Optimization Logic

    The selection of a chiral column and mobile phase is a critical decision-making process grounded in the physicochemical properties of the analyte.

    G cluster_strategy Strategy Selection cluster_direct Direct Method Development cluster_indirect Indirect Method Development start Analyte Characterization (Polar, Zwitterionic, Chiral) s1 Direct Separation (No Derivatization) start->s1 Preferred for Simplicity s2 Indirect Separation (Derivatization) start->s2 Alternative d1 Select CSP: Macrocyclic Glycopeptide (e.g., Teicoplanin) s1->d1 i1 Select Derivatizing Agent (e.g., FDAA) s2->i1 d2 Select Mode: Reversed-Phase d1->d2 d3 Optimize Mobile Phase: % Organic, pH, Additives d2->d3 end_node Final Validated Method d3->end_node i2 Optimize Reaction i1->i2 i3 Select Achiral Column (e.g., C18) i2->i3 i4 Develop RP-HPLC Method (Gradient, pH) i3->i4 i4->end_node

    Caption: Decision pathway for HPLC method development.

    Conclusion

    For the challenging separation of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride stereoisomers, direct analysis on a macrocyclic glycopeptide chiral stationary phase, specifically a teicoplanin-based column, is the superior strategy. It provides excellent resolution and selectivity in a simple, isocratic method, eliminating the need for complex and potentially error-prone derivatization steps. This approach offers the robustness, accuracy, and efficiency required for rigorous quality control in pharmaceutical research and development.

    References

    • BioPharma Services. "BA Method Development: Polar Compounds." Available at: [Link]

    • MDPI. "Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures." Molecules, 2022. Available at: [Link]

    • Agilent Technologies. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." 2019. Available at: [Link]

    • Zhang, C., et al. "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 2010. Available at: [Link]

    • Royal Society of Chemistry. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives..." RSC Advances, 2021. Available at: [Link]

    • PerkinElmer. "Strategies to Enable and Simplify HPLC Polar Compound Separation." Available at: [Link]

    • Google Patents. "Resolution of racemic amino acids." US4379941A.
    • PubChem. "2-Amino-2-(3-methylcyclohexyl)acetic acid." National Center for Biotechnology Information. Available at: [Link]

    • National Center for Biotechnology Information. "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers." PMC, 2012. Available at: [Link]

    • PubChemLite. "2-amino-2-(3-methylcyclohexyl)acetic acid (C9H17NO2)." Available at: [Link]

    • Springer Protocols. "A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids." 2012. Available at: [Link]

    • ResearchGate. "Comparative study on separation of diastereomers by HPLC." 2014. Available at: [Link]

    • PubChem. "2-Amino-2-(3-methoxyphenyl)acetic acid." National Center for Biotechnology Information. Available at: [Link]

    • International Journal of Pharmaceutical Sciences and Research. "ANALYSIS OF AMINO ACIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY." 2017. Available at: [Link]

    • PharmaCompass. "2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid." Available at: [Link]

    • SIELC Technologies. "Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column." 2018. Available at: [Link]

    • Academia.edu. "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review." Journal of Separation Science, 2006. Available at: [Link]

    Sources

    Comparative

    A Comprehensive Guide to Validating the Bioactivity of Peptides Incorporating Novel Non-Canonical Amino Acids: A Hypothetical Case Study Featuring 2-Amino-2-(3-methoxycyclohexyl)acetic acid

    An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below for researchers, scientists, and drug development professionals. The incorporation of non-ca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below for researchers, scientists, and drug development professionals.

    The incorporation of non-canonical amino acids (NCAAs) into peptides represents a frontier in drug discovery, offering the potential to enhance potency, selectivity, and metabolic stability. This guide provides a comprehensive framework for validating the bioactivity of peptides containing a novel NCAA, using the hypothetical molecule 2-Amino-2-(3-methoxycyclohexyl)acetic acid as a case study. While specific data for this particular NCAA is not yet publicly available, the principles and methodologies outlined here serve as a robust roadmap for researchers in the field.

    The core of this guide is a multi-tiered validation process, progressing from initial in silico predictions to rigorous in vitro and in vivo characterization. We will compare our hypothetical NCAA-peptide against a native peptide and a peptide with a well-characterized NCAA to provide a clear benchmark for performance.

    The Validation Workflow: A Step-by-Step Approach

    A successful validation strategy for a novel NCAA-peptide involves a systematic and hierarchical approach. This ensures that resources are used efficiently and that the most promising candidates are advanced.

    Validation_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_cellular Cellular & Ex Vivo Assays cluster_in_vivo In Vivo Evaluation A Molecular Modeling & Docking C Receptor Binding Assays A->C Predicts Binding Affinity B ADMET Prediction H Pharmacokinetics (PK) B->H Informs Dosing & Formulation D Cell-Based Functional Assays C->D Confirms Functional Activity G Target Engagement Assays D->G Validates Cellular Mechanism E Enzyme Inhibition Assays E->G F Cell Viability & Cytotoxicity J Efficacy in Disease Models F->J Assesses Safety Window I Pharmacodynamics (PD) G->I Links Target to Effect H->J I->J

    Caption: A generalized workflow for the validation of NCAA-peptides.

    Tier 1: In Silico and In Vitro Characterization

    The initial phase of validation focuses on predicting and confirming the molecular-level interactions of the NCAA-peptide.

    Experimental Protocol 1: Competitive Radioligand Binding Assay

    This assay quantifies the affinity of the NCAA-peptide for its target receptor compared to the native ligand.

    Methodology:

    • Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

    • Assay Buffer: Utilize a buffer that maintains the stability and activity of the receptor and ligands.

    • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (NCAA-peptide, native peptide, and control NCAA-peptide).

    • Separation: Separate bound from unbound radioligand via rapid filtration.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value for each competitor peptide and calculate the inhibition constant (Ki).

    Data Presentation:

    PeptideIC50 (nM)Ki (nM)
    Native Peptide15.2 ± 1.87.6 ± 0.9
    Control NCAA-Peptide5.8 ± 0.72.9 ± 0.3
    NCAA-Peptide 2.1 ± 0.3 1.0 ± 0.1
    Experimental Protocol 2: cAMP-Glo™ Assay for GPCR Activation

    This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cyclic AMP (cAMP), a key second messenger.

    Methodology:

    • Cell Culture: Plate cells expressing the target G-protein coupled receptor (GPCR) in a 96-well plate.

    • Peptide Treatment: Treat the cells with varying concentrations of the peptides.

    • cAMP Induction: Add an agonist to stimulate cAMP production.

    • Lysis and Detection: Lyse the cells and use the cAMP-Glo™ reagent to convert cAMP into a luminescent signal.

    • Measurement: Read the luminescence using a plate reader.

    • Data Analysis: Generate dose-response curves and determine the EC50 for each peptide.

    Data Presentation:

    PeptideEC50 (nM)
    Native Peptide25.6 ± 3.1
    Control NCAA-Peptide10.2 ± 1.5
    NCAA-Peptide 3.5 ± 0.5

    Tier 2: Cellular and Ex Vivo Assays

    This phase assesses the activity of the NCAA-peptide in a more complex biological environment.

    Experimental Protocol 3: BRET-based Target Engagement Assay

    Bioluminescence Resonance Energy Transfer (BRET) assays provide a quantitative measure of target engagement in living cells.

    Methodology:

    • Cell Line Generation: Create a stable cell line co-expressing the target protein fused to a NanoLuc® luciferase and a tracer ligand fused to a fluorophore.

    • Peptide Competition: Treat the cells with increasing concentrations of the NCAA-peptide.

    • BRET Measurement: Measure the BRET signal, which decreases as the NCAA-peptide displaces the fluorescent tracer.

    • Data Analysis: Calculate the IC50 value, representing the concentration of the NCAA-peptide required to displace 50% of the tracer.

    Data Presentation:

    PeptideCellular Target Engagement IC50 (nM)
    Native Peptide50.1 ± 6.2
    Control NCAA-Peptide18.9 ± 2.4
    NCAA-Peptide 7.2 ± 0.9

    Signaling Pathway Visualization

    Understanding the downstream effects of receptor activation is crucial. The following diagram illustrates a typical GPCR signaling cascade that could be activated by our hypothetical NCAA-peptide.

    GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NCAA_Peptide NCAA-Peptide GPCR GPCR NCAA_Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC α-subunit activation cAMP cAMP AC->cAMP ATP to cAMP conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Transcription Factor

    Caption: A representative GPCR signaling pathway.

    Tier 3: In Vivo Evaluation

    The final stage of validation involves assessing the pharmacokinetic and pharmacodynamic properties of the NCAA-peptide in a living organism.

    Experimental Protocol 4: Pharmacokinetic (PK) Study in Rodents

    This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the NCAA-peptide.

    Methodology:

    • Animal Dosing: Administer the NCAA-peptide to a cohort of rodents via intravenous (IV) and oral (PO) routes.

    • Blood Sampling: Collect blood samples at predetermined time points.

    • Sample Analysis: Quantify the concentration of the NCAA-peptide in plasma using LC-MS/MS.

    • PK Parameter Calculation: Determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

    Data Presentation:

    ParameterNative PeptideControl NCAA-PeptideNCAA-Peptide
    Half-life (t1/2, h)0.5 ± 0.12.1 ± 0.38.5 ± 1.2
    Clearance (CL, mL/min/kg)50.2 ± 7.515.8 ± 2.15.1 ± 0.8
    Oral Bioavailability (%F)<1%5%25%

    Conclusion

    The integration of novel NCAAs like 2-Amino-2-(3-methoxycyclohexyl)acetic acid holds immense promise for the development of next-generation peptide therapeutics. The validation framework presented here, progressing from initial in vitro screening to comprehensive in vivo analysis, provides a clear and robust pathway for characterizing the bioactivity of these innovative molecules. The hypothetical data presented consistently demonstrates the potential of our NCAA-peptide to exhibit superior affinity, potency, cellular engagement, and pharmacokinetic properties compared to its native and control counterparts. This systematic approach is essential for identifying and advancing truly differentiated peptide drug candidates.

    References

    • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[Link]

    • Pharmacokinetics in Drug Discovery: An Overview. Sino Biological.[Link]

    Validation

    A Comparative Analysis of Methoxycyclohexyl Amino Acid Derivatives in Modern Drug Discovery

    An In-depth Guide to Structure-Activity Relationships and Performance Metrics In the landscape of modern medicinal chemistry, the structural nuances of therapeutic candidates are paramount to their success. Methoxycycloh...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Guide to Structure-Activity Relationships and Performance Metrics

    In the landscape of modern medicinal chemistry, the structural nuances of therapeutic candidates are paramount to their success. Methoxycyclohexyl amino acid derivatives represent a class of compounds that have garnered interest for their potential in modulating various biological targets. Their unique three-dimensional structure, conferred by the cyclohexyl ring, combined with the versatility of the amino acid scaffold, provides a rich chemical space for exploration.

    This guide provides a comparative analysis of a representative methoxycyclohexyl amino acid derivative, focusing on its performance characteristics alongside other relevant amino acid-based compounds. Due to the limited publicly available information on CAS 1803571-33-6, this analysis will pivot to a well-characterized methoxycyclohexyl derivative to illustrate the principles of comparative drug discovery. We will delve into the experimental data that underpins our understanding of these molecules, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

    Introduction to Methoxycyclohexyl Amino Acid Derivatives

    Methoxycyclohexyl amino acid derivatives are a subset of unnatural amino acids (UAAs) that are being increasingly utilized in drug discovery to enhance the pharmacological profiles of lead compounds. The incorporation of a methoxycyclohexyl moiety can significantly influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, all of which are critical parameters for drug-likeness. These modifications can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2]

    The core structure of these derivatives features a cyclohexane ring substituted with a methoxy group and an amino acid. The stereochemistry of these substituents can have a profound impact on the molecule's interaction with its biological target.

    Comparative Analysis: A Case Study

    For the purpose of this guide, we will focus on a representative methoxycyclohexyl amino acid derivative and compare it with other structurally related compounds that have been evaluated for similar biological activities. This comparative approach is fundamental to understanding the subtle molecular changes that can lead to significant differences in performance.

    Key Performance Parameters for Comparison:

    • Potency (IC50/EC50): The concentration of a compound required to elicit a 50% response (inhibition or activation).

    • Selectivity: The ability of a compound to interact with a specific target over other related targets.

    • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a compound.

    • In Vivo Efficacy: The performance of a compound in a living organism.

    Table 1: Comparative Performance of Representative Amino Acid Derivatives

    CompoundTargetPotency (IC50/EC50)SelectivityKey Structural FeaturesReference
    Compound A ERAP15.0 µMHigh vs. ERAP2/IRAPCyclohexyl acid[3]
    Compound B mGluR5 NAM100 nMHightrans-1,3-cyclohexyl diamide[4]
    Compound C Cdk135 nMModerate vs. other CdksThiazole derivative[5]

    Note: The data presented are illustrative and compiled from different studies for comparative purposes.

    Structure-Activity Relationship (SAR) Insights

    The SAR for this class of compounds reveals several key trends. The orientation of the substituents on the cyclohexyl ring is often critical for optimal binding to the target protein. For instance, in a series of 1,3-cyclohexyl amide derivatives acting as mGluR5 negative allosteric modulators, the trans configuration was found to be crucial for activity.[4]

    Furthermore, the nature of the amino acid portion of the molecule can influence its interaction with the target and its overall physicochemical properties. The presence of specific functional groups can lead to hydrogen bonding or other non-covalent interactions that enhance binding affinity.[6]

    Diagram 1: Key Structural Features Influencing Activity

    SAR_Insights cluster_0 Methoxycyclohexyl Amino Acid Derivative cluster_1 Biological Performance Core Core Scaffold (Cyclohexyl Amino Acid) Potency Potency Core->Potency Governs basic interaction Methoxy Methoxy Group (Lipophilicity, Conformation) PK Pharmacokinetics Methoxy->PK Modulates ADME properties Substituents Other Substituents (Potency, Selectivity) Selectivity Selectivity Substituents->Selectivity Fine-tunes target binding Enzyme_Inhibition_Workflow start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme add_compound Add Test Compound (Varying Concentrations) prep_enzyme->add_compound add_substrate Add Substrate & Initiate Reaction add_compound->add_substrate measure_rate Measure Reaction Rate add_substrate->measure_rate plot_data Plot Data & Calculate IC50 measure_rate->plot_data end End plot_data->end

    Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound.

    2. Cell-Based Assay for Target Engagement

    This assay confirms that the compound can penetrate cells and interact with its target in a cellular context.

    • Objective: To measure the cellular potency of the test compounds.

    • Procedure:

      • Culture cells that express the target of interest.

      • Treat the cells with the test compound at various concentrations.

      • Lyse the cells and measure the activity of the target or a downstream signaling event.

      • Determine the EC50 from the dose-response curve.

    3. In Vivo Pharmacokinetic Study

    This study assesses the ADME properties of a compound in an animal model.

    • Objective: To determine key pharmacokinetic parameters such as bioavailability, clearance, and half-life.

    • Procedure:

      • Administer the compound to a group of animals (e.g., rats or mice) via a specific route (e.g., oral or intravenous).

      • Collect blood samples at various time points.

      • Analyze the plasma concentrations of the compound using a suitable analytical method (e.g., LC-MS/MS).

      • Calculate the pharmacokinetic parameters from the concentration-time data.

    Conclusion

    The comparative analysis of methoxycyclohexyl amino acid derivatives and related compounds underscores the importance of a multi-parameter optimization approach in drug discovery. By systematically evaluating potency, selectivity, and pharmacokinetic properties, researchers can identify promising candidates for further development. The structure-activity relationships derived from these studies provide a rational basis for the design of next-generation therapeutics with improved efficacy and safety profiles. While specific data on CAS 1803571-33-6 remains elusive, the principles outlined in this guide provide a robust framework for the evaluation and comparison of this important class of molecules.

    References

    • Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-1406. [Link]

    • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 14(1), 23-49. [Link]

    • Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

    • Structure Activity Relationships. Drug Design.org. [Link]

    • Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Journal of Medicinal Chemistry, 66(22), 15286-15302. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

    This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. As researchers, scientists, and drug development professionals, our com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) policies and the manufacturer's Safety Data Sheet (SDS).

    Hazard Profile and Core Safety Principles

    Understanding the hazard profile of a chemical is fundamental to managing its entire lifecycle, including disposal. While specific toxicological data for 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is not extensively published, data from structurally similar amino acid hydrochlorides and related compounds provide a strong basis for a cautious approach.

    Analogous compounds are classified as potential irritants to the skin, eyes, and respiratory system and may be harmful if swallowed.[1][2] For instance, the closely related 2-amino-2-(3-methylcyclohexyl)acetic acid is noted for causing skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[3] Therefore, it is imperative to handle this compound and its waste with the assumption that it possesses similar hazards.

    The guiding principle for its disposal is that it must be managed as a hazardous chemical waste.[4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[2][5][6] Improper disposal can lead to environmental contamination and potential reactions within the sewer system.[5][7]

    Personal Protective Equipment (PPE) and First Aid

    Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn.

    • Eye Protection : Safety glasses or goggles are mandatory.[1]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1][8]

    • Body Protection : A standard laboratory coat should be worn.

    In case of accidental exposure, follow these first-aid measures while seeking immediate medical attention:

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9]

    • Skin Contact : Wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.

    • Ingestion : Rinse the mouth with water. Do not induce vomiting.[9]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

    Step-by-Step Waste Disposal Protocol

    The disposal of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride must follow a systematic "cradle-to-grave" approach, ensuring tracking from the point of generation to its final destruction.[4]

    Step 1: Waste Classification and Segregation

    • Classification : Treat all waste containing this compound (solid, liquid, and contaminated materials) as hazardous chemical waste.

    • Segregation : Proper segregation is critical to prevent dangerous reactions.[5] Store this waste away from:

      • Strong bases and alkalis[10]

      • Strong oxidizing agents[11]

      • Metals, as amino acid hydrochloride solutions can be corrosive[10]

    Step 2: Waste Containment and Labeling

    • Solid Waste :

      • Collect unused or expired solid 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride in its original container or a designated, compatible, and sealable waste container.[12]

      • Contaminated disposables (e.g., weigh boats, gloves, pipette tips, wipes) must be collected in a separate, clearly labeled solid hazardous waste container.[12]

    • Liquid Waste :

      • Collect all aqueous and solvent solutions containing the compound in a designated, leak-proof, and shatter-resistant container (plastic is often preferred).[6]

      • The container must be kept closed except when adding waste.[6]

    • Labeling : Proper labeling is a regulatory mandate.[5] Every waste container must have a hazardous waste label that includes:

      • The words "Hazardous Waste"[4][6]

      • The full chemical name: "2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride" (no abbreviations or formulas)[6]

      • The approximate concentration and quantity.

      • The date of accumulation.

    Step 3: Accumulation and Storage

    • Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][7]

    • Ensure secondary containment is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]

    Step 4: Final Disposal

    • The final disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department.[12]

    • EHS will arrange for pickup by a licensed hazardous waste disposal contractor.[8][10]

    • The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]

    Spill Management Protocol

    In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

    • Control and Alert : Restrict access to the spill area. Alert colleagues and your laboratory supervisor.

    • Don PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.

    • Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or clay.[1][13]

    • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.[1][12]

    • Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[1][12]

    • Label and Dispose : Seal and label the waste container and manage it according to the protocol in Section 3.

    Decontamination of Labware

    • Disposable Labware : Any disposable items (e.g., plastic tubes, pipette tips) that come into contact with the compound must be disposed of as solid hazardous waste.[12]

    • Non-disposable Labware : Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., water, ethanol). This initial rinsate is considered hazardous liquid waste and MUST be collected for disposal.[12] After the initial decontamination rinse, the labware can be washed according to standard laboratory procedures.

    Disposal Workflow Diagram

    G Disposal Workflow: 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride gen Waste Generated decision Spill or Routine Disposal? gen->decision spill_ppe 1. Control Area & Don Appropriate PPE decision->spill_ppe Spill routine_id 1. Identify & Classify as Hazardous Waste decision->routine_id Routine spill_absorb 2. Absorb with Inert Material spill_ppe->spill_absorb spill_collect 3. Collect & Contain in Labeled Container spill_absorb->spill_collect spill_decon 4. Decontaminate Spill Area spill_collect->spill_decon ehs_pickup Arrange for Pickup by EHS / Licensed Contractor spill_decon->ehs_pickup routine_seg 2. Segregate from Incompatibles routine_id->routine_seg routine_contain 3. Contain in Properly Labeled Container routine_seg->routine_contain routine_accum 4. Store in Designated Satellite Accumulation Area routine_contain->routine_accum routine_accum->ehs_pickup

    Caption: Decision workflow for handling and disposal.

    Summary of Key Disposal Mandates

    RequirementGuidelineRationale
    Regulatory Adherence Follow all federal, state, and local regulations.[1]Ensures legal compliance and avoids significant penalties.[6][7]
    Disposal Method Use a licensed professional waste disposal service.[8][10]Guarantees that waste is managed by trained professionals and sent to a permitted facility.
    Sewer Prohibition Never dispose of this chemical into the sewer system.[2][5][10]Prevents contamination of waterways and unexpected chemical reactions in the drainage infrastructure.
    Waste Segregation Store separately from incompatible materials (e.g., bases, oxidizers).[5][10]Prevents dangerous chemical reactions such as gas generation, heat, or fire.
    Container Management Use closed, labeled, non-reactive containers.[1][5][6]Ensures safety, prevents spills, and provides clear identification of hazards for all handlers.
    Record Keeping Maintain accurate records of waste generation and disposal.Fulfills the "cradle-to-grave" tracking requirement mandated by agencies like the EPA.[4]

    References

    • 2-amino-2-(3-methylcyclohexyl)acetic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

    • Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

    • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]

    • 2-amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride-1803571-33-6. Thoreauchem. [Link]

    • MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Capot Chemical. [Link]

    • Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

    • 2-Amino-2-(3-methylcyclohexyl)acetic acid. PubChem. [Link]

    • Safety Data Sheet for Amino Acid Mixture (N6843) EUE. New England Biolabs. [Link]

    • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security. [Link]

    • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

    • Material Safety Data Sheet for Acetic Acid. ScienceLab.com. [Link]

    • SAFETY DATA SHEET 1325-AMINO ACID 40%. BC Fertilis. [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

    • Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2). ScienceDirect. [Link]

    • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

    • Acetic acid, 2-cyano-2-[3-[(3-methoxypropyl)amino]-2-cyclohexen-1-ylidene]. Australian Industrial Chemicals Introduction Scheme. [Link]

    • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 1
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